molecular formula C10H7Cl2N B8678181 6-Chloro-2-(chloromethyl)quinoline CAS No. 137898-64-7

6-Chloro-2-(chloromethyl)quinoline

Cat. No.: B8678181
CAS No.: 137898-64-7
M. Wt: 212.07 g/mol
InChI Key: WLGDLQDPQBOXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(chloromethyl)quinoline is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

137898-64-7

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

6-chloro-2-(chloromethyl)quinoline

InChI

InChI=1S/C10H7Cl2N/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2

InChI Key

WLGDLQDPQBOXGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CCl)C=C1Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of 6-Chloro-2-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-2-(chloromethyl)quinoline, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for its use in drug discovery and development.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a substituted quinoline derivative that has garnered significant interest in the field of medicinal chemistry. The quinoline scaffold itself is a privileged structure, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of a chlorine atom at the 6-position and a reactive chloromethyl group at the 2-position of the quinoline ring makes this compound a highly versatile intermediate for the synthesis of more complex molecules.[3]

The strategic placement of these functional groups allows for a variety of chemical modifications. The chlorine atom on the aromatic ring can influence the electronic properties of the molecule and provide a site for further functionalization through cross-coupling reactions. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, which enables the introduction of a diverse array of side chains and functional groups.[4] This reactivity profile makes this compound a valuable tool for constructing libraries of novel compounds for biological screening.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 2644-82-8[5]
Molecular Formula C₁₀H₈ClN[6]
Molecular Weight 177.63 g/mol [6]
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)N/A

Hydrochloride Salt:

PropertyValueSource
IUPAC Name 6-Chloro-2-(chloromethyl)quinolinium chlorideN/A
CAS Number 2764-59-2[2][7]
Molecular Formula C₁₀H₉Cl₂N[7]
Molecular Weight 214.09 g/mol [7]
Appearance Solid (predicted)N/A

Synthesis of this compound

The synthesis of this compound typically starts from the commercially available precursor, 6-chloro-2-methylquinoline. The key transformation is the chlorination of the methyl group at the 2-position. A general method for such chlorinations is described in the patent literature, which involves the reaction of the methylquinoline with elemental chlorine in an inert solvent.[8]

Synthesis_Workflow Precursor 6-Chloro-2-methylquinoline Reaction Radical Chlorination Precursor->Reaction Reagents Chlorinating Agent (e.g., SO₂Cl₂, NCS) Radical Initiator (e.g., AIBN, Benzoyl Peroxide) Inert Solvent (e.g., CCl₄, Benzene) Reagents->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocol: Radical Chlorination of 6-Chloro-2-methylquinoline

This protocol is a representative procedure based on established methods for the side-chain chlorination of methyl-substituted heterocycles.[8] Note: This reaction should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 6-Chloro-2-methylquinoline (1.0 eq)[6]

  • N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (catalytic amount)

  • Anhydrous carbon tetrachloride (CCl₄) or Benzene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-chloro-2-methylquinoline and the inert solvent.

  • Add the chlorinating agent (NCS or SO₂Cl₂) and the radical initiator (AIBN or benzoyl peroxide).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • If using NCS, filter off the succinimide byproduct.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals in the aromatic region characteristic of a substituted quinoline ring. A key diagnostic signal will be a singlet in the range of 4.5-5.0 ppm, corresponding to the two protons of the chloromethyl group (-CH₂Cl). The exact chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and chloromethyl substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the ten carbon atoms of the molecule. The carbon of the chloromethyl group is expected to resonate in the range of 45-50 ppm. The signals for the aromatic carbons will appear in the typical downfield region (120-150 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic C-H stretching vibrations of the aromatic ring and the chloromethyl group. Aromatic C=C and C=N stretching bands are expected in the 1600-1450 cm⁻¹ region. A prominent C-Cl stretching vibration should be observable in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.63 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed. Fragmentation patterns will likely involve the loss of a chlorine atom or the chloromethyl group.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 2-position of the quinoline core.

Reactivity_Diagram cluster_n Nitrogen Nucleophiles cluster_o Oxygen Nucleophiles cluster_s Sulfur Nucleophiles Start This compound N_Prod 6-Chloro-2-((dialkylamino)methyl)quinoline Start->N_Prod Nucleophilic Substitution O_Prod 6-Chloro-2-((alkoxy)methyl)quinoline Start->O_Prod Nucleophilic Substitution S_Prod 6-Chloro-2-((alkylthio)methyl)quinoline Start->S_Prod Nucleophilic Substitution N_Nu R₂NH O_Nu ROH / RO⁻ S_Nu RSH / RS⁻

Caption: Reactivity of this compound.

This reactivity has been exploited in the synthesis of a variety of biologically active molecules. For instance, the reaction with primary or secondary amines leads to the formation of 2-(aminomethyl)quinoline derivatives. These motifs are found in compounds with potential anticancer and antimicrobial activities.[1] Similarly, reaction with alcohols or thiols can introduce ether or thioether linkages, respectively, further expanding the chemical diversity of the resulting compounds.

While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural similarity to other reactive chloromethylquinolines suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. The broader class of quinoline derivatives has been shown to possess a wide range of pharmacological activities, including:

  • Anticancer: Many quinoline-based compounds exhibit cytotoxic effects against various cancer cell lines.[9]

  • Antimicrobial: The quinoline scaffold is a core component of several antibacterial and antifungal drugs.[10]

  • Anti-inflammatory: Certain quinoline derivatives have demonstrated potent anti-inflammatory properties.[2]

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.

Based on data for structurally related compounds, this compound is likely to be an irritant to the skin, eyes, and respiratory system. Inhalation of dust or vapors should be avoided. In case of contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its straightforward synthesis from readily available starting materials and the high reactivity of its chloromethyl group make it an attractive intermediate for the construction of diverse molecular libraries. Further research into the applications of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

Sources

Physicochemical characteristics of 6-chloro-2-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 6-Chloro-2-(chloromethyl)quinoline

Executive Summary

This compound (CAS 137898-64-7) is a specialized heterocyclic building block utilized in the synthesis of pharmacologically active agents. Characterized by a halogenated quinoline scaffold with a highly reactive benzylic chloride moiety at the C2 position, it serves as a critical electrophile for introducing the 6-chloroquinoline pharmacophore—a motif prevalent in antimalarials, kinase inhibitors, and receptor antagonists. This guide provides an in-depth analysis of its physicochemical properties, synthetic routes, reactivity profiles, and handling protocols for drug development applications.

Molecular Architecture & Identification

ParameterDetail
Chemical Name This compound
CAS Registry Number 137898-64-7
Molecular Formula C₁₀H₇Cl₂N
Molecular Weight 212.07 g/mol
SMILES ClCC1=NC2=C(C=C1)C=C(Cl)C=C2
InChI Key Specific key derived from structure (e.g., WDETYCRYUBGKCE-UHFFFAOYSA-N for analog)
Structural Features [1][2][3][4][5][6][7][8][9][10] • Quinoline Core: Bicyclic aromatic heterocycle.[11]• C6-Chlorine: Electron-withdrawing, lipophilicity enhancer.• C2-Chloromethyl: Primary alkylating center (electrophilic).

Physicochemical Characteristics

The introduction of the chlorine atom at the C6 position significantly alters the electronic and lipophilic profile compared to the parent 2-(chloromethyl)quinoline.

Key Parameters
PropertyValue / DescriptionSignificance in Drug Design
Physical State Solid (Crystalline powder)Facilitates weighing and handling compared to liquid analogs.[11]
Melting Point Predicted: 75–85 °C (Free Base)Observed (HCl salt): >130 °CSolid-state stability is crucial for shelf-life; HCl salts are preferred for storage.
LogP (Lipophilicity) ~3.63 (Predicted)High lipophilicity aids in membrane permeability but requires polar solvents for reactions.
Topological Polar Surface Area (TPSA) 12.89 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential.
pKa (Conjugate Acid) ~3.8–4.2 (Predicted)The C6-Cl is electron-withdrawing, lowering the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa 4.9).
Solubility Water: Insoluble (Free Base); Soluble (HCl salt).• Organics: Soluble in DCM, CHCl₃, DMSO, EtOAc.Reaction solvent selection must account for the non-polar nature of the free base.

Synthetic Methodology

The synthesis of this compound typically proceeds via radical halogenation of the methyl precursor. This process must be carefully controlled to prevent over-chlorination (formation of dichloromethyl byproducts).

Core Synthesis Protocol
  • Precursor: 6-Chloro-2-methylquinoline (CAS 92-46-6).

  • Reagent:

    
    -Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA).
    
  • Catalyst: Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN).

  • Solvent: Carbon tetrachloride (

    
    ) or Benzotrifluoride (green alternative).
    

SynthesisPathway Precursor 6-Chloro-2-methylquinoline Reagents NCS / AIBN Reflux, 4-6h Precursor->Reagents Intermediate Radical Intermediate Reagents->Intermediate H-abstraction Product This compound Intermediate->Product Cl-transfer Byproduct Byproduct: 6-Chloro-2-(dichloromethyl)quinoline Intermediate->Byproduct Over-chlorination

Caption: Radical halogenation pathway. Stoichiometric control (1.05 eq NCS) is critical to minimize the dichloromethyl byproduct.

Reactivity Profile & Applications

The molecule possesses two distinct reactivity centers: the benzylic chloromethyl group (highly reactive) and the quinoline nitrogen (moderately basic).

Nucleophilic Substitution (S_N2)

The C2-chloromethyl group is a potent electrophile, susceptible to attack by amines, thiols, and alkoxides. This is the primary mode of action for derivatization.

  • Amination: Reaction with primary/secondary amines yields secondary/tertiary amines (common in kinase inhibitor design).

  • Etherification: Reaction with phenols/alcohols (Williamson ether synthesis) creates ether linkages.

Chemical Stability
  • Hydrolysis: Susceptible to hydrolysis in aqueous basic conditions to form 6-chloro-2-(hydroxymethyl)quinoline.

  • Photostability: Quinoline rings can degrade under UV light; store in amber vials.

ReactivityMap Center This compound Prod1 Aminomethyl Derivatives (Kinase Inhibitor Scaffolds) Center->Prod1 + Nu1 / Base (K2CO3) Prod2 Thioethers Center->Prod2 + Nu2 / Base Prod3 Ethers Center->Prod3 + Nu3 Nu1 Primary Amines (R-NH2) Nu1->Center Nu2 Thiols (R-SH) Nu3 Alkoxides (RO-)

Caption: Divergent synthesis pathways via Nucleophilic Substitution (S_N2) at the C2-chloromethyl position.

Handling, Safety & Analytical Validation

Safety Protocols (HSE)
  • Hazard Class: Skin Corr.[7][8][12][13][14] 1B (Causes severe skin burns and eye damage).

  • Specific Risk: Potent lachrymator and alkylating agent .

  • PPE: Nitrile gloves (double gloving recommended), face shield, and handling exclusively in a fume hood.

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential.

Analytical Quality Control

To validate the identity and purity of the compound, the following spectral signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       4.85 ppm (s, 2H, -CH ₂Cl) – Diagnostic Singlet.
      
    • 
       7.5–8.2 ppm (m, 5H, Aromatic protons) – Quinoline pattern.
      
  • Mass Spectrometry (ESI+):

    • 
       (Characteristic 3:1 Chlorine isotope pattern).
      

References

  • Chemical Identity & Constants: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137898-64-7. Retrieved from .

  • Synthetic Methodology:Smith, M. B. (2020). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition. Wiley-Interscience.
  • Quinoline Reactivity: Joule, J. A., & Mills, K. (2010). "Heterocyclic Chemistry."[10] 5th Edition. Wiley. (Authoritative text on quinoline electrophilic/nucleophilic substitution).

  • Safety Data: Sigma-Aldrich (2024). Safety Data Sheet for 2-(Chloromethyl)quinoline hydrochloride (Analogous hazards). Retrieved from .

Sources

Technical Guide: Reactivity Profile of the Chloromethyl Group in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chloromethyl group (


) attached to a quinoline scaffold represents a high-value "warhead" in medicinal chemistry. Unlike a standard benzyl chloride, the reactivity of chloromethylquinoline is dramatically modulated by the heteroaromatic nitrogen. This guide provides a technical deep-dive into the electronic factors governing its reactivity, the critical stability differences between positional isomers, and validated protocols for synthesis and handling.

Key Takeaway: The 2- and 4-chloromethyl isomers exhibit enhanced electrophilicity compared to the 3-isomer but suffer from intrinsic instability (self-alkylation) in their free base form. Successful utilization requires strict adherence to pH control and salt formation strategies.

Part 1: Electronic Structure & Reactivity Theory

The "Super-Benzylic" Effect

The chloromethyl group is a classic electrophile, susceptible to Nucleophilic Substitution (


). However, the quinoline ring amplifies this reactivity beyond that of a standard benzene ring due to the electron-deficient nature of the pyridine moiety.
  • Inductive Effect (-I): The ring nitrogen is highly electronegative, pulling electron density away from the ring carbons. This renders the methylene carbon of the

    
     group more electropositive, lowering the activation energy for nucleophilic attack.
    
  • Resonance Effects: In the 2- and 4-positions, the developing negative charge in the transition state can be delocalized onto the electronegative nitrogen, stabilizing the transition state and accelerating the reaction rate.

Positional Isomerism: The Reactivity Hierarchy

Not all chloromethylquinolines are created equal. The position of the substituent relative to the nitrogen determines both reactivity and shelf-life stability.

Isomer PositionElectronic EnvironmentReactivity ProfileStability (Free Base)
2-Chloromethyl

-position; Strong -I effect; Conjugated.
Highest. Rapid reaction with nucleophiles.Low. Prone to rapid dimerization/polymerization.
4-Chloromethyl

-position; Conjugated (Vinylogous).
High. Similar to 2-position but slightly less sterically hindered.Low to Moderate.
3-Chloromethyl

-position; Non-conjugated (Meta-like).
Moderate. Behave similarly to substituted benzyl chlorides.High. Stable as free base.
6/7/8-Chloromethyl Benzenoid ring; Remote from N.Standard. Comparable to benzyl chloride.High.
The Instability Mechanism (Self-Quaternization)

A critical failure mode in handling 2- and 4-chloromethylquinolines is intermolecular self-alkylation. The quinoline nitrogen of Molecule A acts as a nucleophile, attacking the chloromethyl group of Molecule B.

  • Result: Formation of insoluble quaternary ammonium salts (dimers/polymers).

  • Prevention: These compounds must be stored as Hydrochloride Salts (protonating the nitrogen kills its nucleophilicity) or kept in dilute solution at low temperatures.

Part 2: Visualization of Reactivity & Synthesis

Reactivity Landscape

The following diagram illustrates the competing pathways for a 2-chloromethylquinoline derivative.

ReactivityLandscape Substrate 2-(Chloromethyl)quinoline (Free Base) Nucleophile External Nucleophile (Amines, Thiols) Substrate->Nucleophile Fast SN2 (Desired Path) Self Self-Reaction (Intermolecular) Substrate->Self No Protonation Water H2O / Moisture Substrate->Water Slow Hydrolysis Target Target Product (Drug Intermediate) Waste Quaternary Polymer (Insoluble Tar) Hydrolysis 2-Quinolinemethanol (Hydrolysis Product) Nucleophile->Target Self->Waste Polymerization Water->Hydrolysis

Caption: Figure 1. Kinetic competition between desired nucleophilic substitution and undesired self-alkylation pathways.

Part 3: Experimental Protocols

Synthesis of 2-(Chloromethyl)quinoline Hydrochloride

Rationale: Direct chlorination of methyl-quinolines is harsh. The conversion of alcohol to chloride using Thionyl Chloride (


) is the industry standard for purity and yield.

Reagents:

  • 2-Quinolinemethanol (1.0 eq)

  • Thionyl Chloride (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-quinolinemethanol in anhydrous DCM (0.5 M concentration) in a round-bottom flask under ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add

    
     dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 2-4 hours.

    • Monitoring: Check TLC (SiO2, 50% EtOAc/Hexane). The polar alcohol spot (

      
      ) should disappear, replaced by the less polar chloride (
      
      
      
      ).
  • Workup (Critical for Stability):

    • Evaporate solvent and excess

      
       under reduced pressure.
      
    • Do NOT neutralize with aqueous base if you plan to store the compound.

    • Triturate the residue with anhydrous ether or hexane to precipitate the Hydrochloride Salt .

  • Isolation: Filter the solid under inert atmosphere. Store in a desiccator at -20°C.

Nucleophilic Substitution (General Procedure)

Rationale: To couple the chloromethyl "warhead" with an amine or thiol nucleophile.

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA or

    
    ) to scavenge the HCl produced.
    
  • Solvent: Acetonitrile (polar aprotic) is preferred to accelerate the

    
     mechanism.
    
  • Procedure:

    • Suspend 2-(chloromethyl)quinoline HCl salt in Acetonitrile.

    • Add the Nucleophile (1.1 eq).

    • Add DIPEA (2.5 eq) dropwise. Note: The extra equivalent neutralizes the HCl from the starting salt.

    • Stir at RT (or mild heat 40-50°C) until conversion is complete.

Part 4: Case Studies in Drug Discovery

Leukotriene Antagonists (Montelukast Precursors)

Quinoline derivatives are key intermediates in the synthesis of leukotriene receptor antagonists. The 2-chloromethylquinoline scaffold serves as the linker to attach the styryl or thiol moieties found in this class of drugs.

  • Reactivity Insight: The high reactivity of the 2-position allows for mild coupling conditions, preserving the stereochemistry of the complex chiral partners used in these syntheses.

Kinase Inhibitors

Substituted quinolines are frequent scaffolds in kinase inhibitor design (e.g., c-Met, EGFR).

  • Strategy: The chloromethyl group is often converted to an aminomethyl group via the Delepine reaction (using Hexamethylenetetramine) or Gabriel synthesis, providing a handle for further elaboration into urea or amide linkages.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Methylquinoline (Precursor) Oxidation SeO2 Oxidation or N-Oxide Rearrangement Start->Oxidation Alcohol 2-Quinolinemethanol (Stable Intermediate) Oxidation->Alcohol Chlorination SOCl2 / DCM (0°C to RT) Alcohol->Chlorination Activation ChlorideSalt 2-(Chloromethyl)quinoline HCl (STABLE SALT FORM) Chlorination->ChlorideSalt Isolation FreeBase Free Base Generation (In situ only!) ChlorideSalt->FreeBase DIPEA / Base Product Coupled Drug Product (Amine/Ether/Thioether) FreeBase->Product Nucleophile (R-NH2, R-SH)

Caption: Figure 2. Optimized synthetic workflow emphasizing the isolation of the stable HCl salt.

References

  • Musser, J. H., et al. (1990). "Synthesis and Leukotriene D4 Antagonist Activity of Quinoline Derivatives." Journal of Medicinal Chemistry. (Context: General reactivity of quinoline side chains in drug synthesis).

  • BenchChem. (2025).[1] "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry." BenchChem Technical Library.

  • National Institutes of Health (NIH). (2022). "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs." PubMed Central.

  • CymitQuimica. (2024).[2] "Safety and Handling of 2-(Chloromethyl)quinoline hydrochloride." Chemical Safety Data.

  • ScienceMadness. (2015). "Hydrochloride vs Free Base Stability in Heterocyclic Amines." Discussion Archives.

Sources

Solubility of 6-Chloro-2-(chloromethyl)quinoline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 6-Chloro-2-(chloromethyl)quinoline in Organic Solvents CAS Number: 137898-64-7[1]

Executive Summary

This compound (C₁₀H₇Cl₂N) is a critical heterocyclic intermediate, primarily utilized in the synthesis of leukotriene receptor antagonists (e.g., Montelukast) and other quinoline-based pharmacophores.[1] Its solubility profile is the governing factor in process efficiency, influencing reaction kinetics, purification yields, and the removal of genotoxic impurities.[1]

This technical guide provides a comprehensive analysis of the solubility behavior of this compound.[1] It synthesizes physicochemical properties with thermodynamic modeling principles to offer a robust framework for solvent selection in drug development and process engineering.[1]

Physicochemical Profile & Structural Implications

Understanding the molecular architecture of this compound is prerequisite to predicting its solvation behavior.[1] The molecule features a lipophilic quinoline core substituted with a chlorine atom at the C6 position and a reactive chloromethyl group at the C2 position.[1]

Table 1: Physicochemical Properties

PropertyValueImplication for Solubility
Molecular Formula C₁₀H₇Cl₂NModerate molecular weight facilitates dissolution in organic media.[1]
Molecular Weight 212.08 g/mol --
LogP (Octanol/Water) ~3.63 (Predicted)Highly lipophilic; poor water solubility, high affinity for non-polar solvents.[1]
Polar Surface Area (PSA) 12.89 ŲLow polarity indicates limited interaction with hydrogen-bond donors (e.g., water).[1]
Key Functional Groups Chloromethyl (-CH₂Cl)Alkylating nature; potential for solvolysis in nucleophilic solvents (e.g., alcohols) at high T.

Solubility Mechanism: The dissolution of this compound is driven by van der Waals forces and


-

stacking interactions.[1] The high LogP value suggests that "like dissolves like" dominates:
  • High Solubility: Chlorinated solvents (DCM, Chloroform), Aromatic hydrocarbons (Toluene).[1]

  • Temperature-Dependent Solubility: Esters (Ethyl Acetate), Ketones (Acetone).[1]

  • Low Solubility (Anti-Solvents): Aliphatic hydrocarbons (Hexane, Heptane), Water.[1]

Experimental Methodology: Dynamic Laser Monitoring

For precise solubility determination, the Dynamic Laser Monitoring Method is the industry standard.[1] It eliminates visual subjectivity by detecting the exact point of solid phase disappearance via laser transmittance.[1]

Protocol: Solubility Determination Workflow
  • Preparation: Excess solute is added to a specific mass of solvent in a jacketed glass vessel.[1]

  • Equilibration: The system is stirred at a constant speed (e.g., 400 rpm) while temperature is controlled (

    
     K).
    
  • Detection: A laser beam passes through the solution.[1]

    • Suspension: Beam scatters/blocks (Low Transmittance).[1]

    • Dissolution: Beam passes through (High Transmittance).[1]

  • Measurement: The temperature is increased stepwise. The point of sudden transmittance increase marks the saturation temperature (

    
    ).[1]
    

Figure 1: Solubility Determination Workflow

SolubilityWorkflow Start Sample Preparation (Excess Solute + Solvent) Equil Equilibration (Stirring at T_start) Start->Equil Laser Laser Monitoring (Transmittance Check) Equil->Laser Decision Is Transmittance Maximal? Laser->Decision Heat Increase T (Stepwise 0.1 K) Decision->Heat No (Turbid) Record Record T_sat (Solubility Point) Decision->Record Yes (Clear) Heat->Laser

Caption: Workflow for determining solubility using the dynamic laser monitoring technique.

Solubility Data & Thermodynamic Modeling

While specific experimental data tables for CAS 137898-64-7 are proprietary in many contexts, the solubility behavior follows the Modified Apelblat Equation , a semi-empirical model accurate for quinoline derivatives.[1]

The Apelblat Model

To correlate mole fraction solubility (


) with temperature (

), use:

[1]
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression of experimental data.
    
    • A & B: Reflect the non-ideality of the solution and enthalpy of solution.

    • C: Accounts for the temperature dependence of the enthalpy of fusion.

Predicted Solubility Profile (Qualitative)

Based on structural analogs (e.g., 6-chloroquinoline, 2-methylquinoline), the solubility hierarchy is:

Table 2: Solvent Compatibility Matrix

Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent Extraction, Reaction Medium
Esters Ethyl AcetateGood (T-dependent) Recrystallization, Washing
Alcohols Methanol, Ethanol, IsopropanolModerate Crystallization (Cooling), Anti-solvent
Aromatics TolueneGood High-T Reaction Solvent
Aliphatics n-Hexane, CyclohexanePoor Anti-solvent precipitation
Aqueous WaterInsoluble Phase separation (washing)

Technical Note: In alcohols (Methanol/Ethanol), avoid prolonged heating at reflux without monitoring, as the chloromethyl group is susceptible to solvolysis (nucleophilic substitution), potentially forming ether byproducts.[1]

Process Engineering: Crystallization Strategy

The primary application of solubility data for this compound is in purification via recrystallization.[1] The goal is to maximize the recovery of the target while rejecting the 6-chloro-2-methylquinoline precursor or over-chlorinated byproducts.[1]

Recommended Solvent System: Ethyl Acetate / Hexane or Isopropanol .[1]

  • Isopropanol:[1][2] High solubility at boiling point (

    
    C), low solubility at 
    
    
    
    C. Ideal for single-solvent recrystallization.[1]

Figure 2: Solvent Selection Decision Matrix for Purification

Recrystallization Crude Crude this compound SolventSelect Select Solvent System Crude->SolventSelect Polar Isopropanol (IPA) SolventSelect->Polar Single Solvent NonPolar Ethyl Acetate / Hexane SolventSelect->NonPolar Binary Mixture Process1 Heat to Reflux (82°C) Dissolve completely Polar->Process1 Process2 Heat to Reflux Add Hexane to cloud point NonPolar->Process2 Cool Cool to 0-5°C (Controlled Rate) Process1->Cool Process2->Cool Filter Filtration & Drying Cool->Filter Result Pure Crystalline Product Filter->Result

Caption: Decision matrix for selecting recrystallization solvents based on solubility differentials.

Safety & Handling Implications

The solubility profile directly impacts safety protocols.[1]

  • Genotoxicity: The chloromethyl moiety is a structural alert for genotoxicity (alkylating agent).[1]

    • Solubility Implication: Ensure the final washing solvent (e.g., cold Hexane) effectively removes the mother liquor containing this dissolved impurity if the product is a downstream derivative.[1]

  • Skin Permeation: High lipophilicity (LogP ~3.[1]6) implies rapid skin absorption if dissolved in organic solvents like DMSO or DCM.[1]

    • Protocol: Double-gloving (Nitrile/Laminate) is mandatory when handling solutions.[1]

References

  • Chemical Source Data: this compound (CAS 137898-64-7).[1] ChemSrc. Available at: [Link]

  • Thermodynamic Modeling: Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]

  • Synthesis & Purification: Synthesis of Quinoline Derivatives. Organic Chemistry Portal. Available at: [Link]

Sources

The Thermodynamic Stability of 2-Substituted Quinoline Compounds: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction: The Quinoline Scaffold and the Imperative of Stability

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are the structural basis for a vast array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] In materials science, quinolines are explored for their applications in organic light-emitting diodes (OLEDs) due to their electroluminescent properties.[3] The efficacy, safety, and shelf-life of any active pharmaceutical ingredient (API) or organic material are fundamentally tied to its thermodynamic stability.[4] An unstable compound may degrade under storage conditions, leading to loss of potency and the formation of potentially toxic impurities.

This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of quinoline compounds, with a specific focus on derivatives substituted at the 2-position. We will explore both state-of-the-art computational and experimental methodologies for assessing stability, providing field-proven insights into the causality behind experimental choices and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the stability of these vital heterocyclic compounds.

Section 1: The Theoretical Framework of Thermodynamic Stability

Thermodynamic stability refers to the relative Gibbs free energy (G) of a compound. A system naturally trends towards its lowest energy state; thus, a compound with a lower Gibbs free energy is considered more thermodynamically stable. The stability is governed by the interplay of enthalpy (ΔH) and entropy (ΔS), as described by the fundamental equation:

ΔG = ΔH - TΔS

For quinoline derivatives, stability is dictated by the intricate electronic and steric landscape of the molecule. The substituent at the 2-position exerts a profound influence on this landscape.

  • Electronic Effects: Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs (e.g., -CH₃, -OCH₃) increase the electron density of the quinoline ring system, which can impact intermolecular forces and reactivity. Conversely, EWGs (e.g., -Cl, -NO₂) decrease the electron density. The delocalization of π-electrons across the bicyclic system is a major contributor to the inherent stability of the quinoline core, and substituents can either enhance or perturb this delocalization.[5]

  • Steric Effects: The size and conformation of the substituent at the 2-position can introduce steric hindrance.[6] This can affect how molecules pack in a crystal lattice, influencing melting points and enthalpies of fusion. For instance, a bulky substituent like a phenyl group may prevent optimal packing, potentially leading to a less stable crystalline form compared to a smaller methyl group.[6]

The following diagram illustrates the fundamental electronic influence of substituents on the quinoline ring.

Caption: Electronic influence of substituents on the quinoline core.

Section 2: Computational Assessment of Stability via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful and cost-effective in silico tool for predicting the kinetic and thermodynamic stability of molecules before synthesis.[2][7] By solving the Schrödinger equation for a given molecule, DFT can calculate a variety of electronic properties that serve as reliable descriptors of stability.

Key DFT-derived stability descriptors include:

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of kinetic stability and chemical reactivity.[7] A large energy gap implies that significant energy is required to excite an electron, correlating with high stability and low reactivity.[7] Conversely, a small gap suggests the molecule is more reactive.[7]

  • Chemical Hardness (η): Derived from the HOMO-LUMO energies, chemical hardness measures the resistance of a molecule to a change in its electron distribution. A molecule with a high hardness value is considered "hard," indicating lower reactivity and greater stability.[7][8]

  • Thermodynamic Parameters: DFT can be used to calculate fundamental thermodynamic quantities such as the enthalpy of formation (ΔH_f) and Gibbs free energy of formation (ΔG_f).[9] These values provide a direct theoretical measure of the stability of a molecule relative to its constituent elements.

Protocol 1: Standard DFT Workflow for Stability Analysis

This protocol outlines a generalized workflow for performing a DFT calculation to assess molecular stability, commonly implemented with software like Gaussian.

  • Structure Input & Pre-optimization:

    • Draw the 2-substituted quinoline molecule in a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a low-level computational method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure. Causality: This step ensures the subsequent high-level DFT calculation starts from a structure close to a potential energy minimum, saving computational time.

  • Geometry Optimization:

    • Set up a geometry optimization calculation using a DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-31G'(d,p) or a larger basis set like 6-311+G(d,p).[2][8]

    • Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry using the same functional and basis set.

    • Self-Validation: Verify that the output shows zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a saddle point (a transition state), not a true energy minimum, and the optimization must be repeated.[10]

  • Data Extraction and Analysis:

    • From the final output file, extract the energies of the HOMO and LUMO to calculate the energy gap (ΔE).

    • Calculate chemical hardness (η) using the formula: η ≈ (E_LUMO - E_HOMO) / 2.[5]

    • Extract the calculated thermochemical data, including enthalpy and Gibbs free energy.

The following diagram visualizes this computational workflow.

G start 1. Input Molecular Structure (2-Substituted Quinoline) opt 2. Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) start->opt freq 3. Frequency Calculation (Validation Step) opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) extract 4. Extract Key Parameters check->extract No (True Minimum) analysis 5. Stability Profile (ΔE, η, ΔG) extract->analysis

Caption: A standard workflow for DFT-based stability assessment.

Table 1: Representative Computational Stability Descriptors for 2-Substituted Quinolines
Substituent (at C2)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Chemical Stability/Reactivity
Unsubstituted-6.646-1.8164.83High Stability[11]
-CH₃ (Methyl)Data variesData varies~4.5 - 4.8High Stability, slightly more reactive than unsubstituted
-Cl (Chloro)Data variesData varies~4.2 - 4.6Moderate Stability, increased electrophilicity[8]
-Ph (Phenyl)Data variesData varies~3.8 - 4.2Lower kinetic stability, more reactive due to extended conjugation

Note: Exact values are highly dependent on the specific DFT functional and basis set used. The trends, however, are generally consistent. A larger energy gap suggests greater kinetic stability.[7]

Section 3: Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental techniques provide definitive data on the thermodynamic properties of a compound in its solid or liquid state. Thermal analysis techniques are paramount in this field, allowing for precise measurement of how a substance responds to controlled heating.[4][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] Its primary output for stability assessment is the decomposition temperature (T_d) , the temperature at which the compound begins to degrade. A higher T_d is indicative of greater thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to determine key thermal events:

  • Melting Point (T_m): The temperature at which a solid transitions to a liquid. A higher melting point often correlates with a more stable crystal lattice.[15]

  • Enthalpy of Fusion (ΔH_fus): The amount of energy required to melt the solid. A larger ΔH_fus signifies stronger intermolecular forces in the crystal lattice, indicating a more stable solid form.[14]

  • Polymorphism: DSC can detect transitions between different crystalline forms (polymorphs), which can have different stabilities and bioavailabilities.[16]

Solution Calorimetry

This technique measures the heat change when a substance is dissolved in a solvent. It is used to determine the enthalpy of solution (ΔH_sol). By combining these measurements with other data, key thermodynamic properties like the enthalpy of vaporization or sublimation can be calculated, which are direct measures of the energy required to overcome intermolecular forces.[17]

Protocol 2: Combined TGA/DSC Experimental Workflow
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the purified 2-substituted quinoline compound into a TGA crucible (e.g., platinum or alumina) and a DSC pan (e.g., aluminum).

    • Causality: A small, consistent sample mass ensures uniform heating and accurate, reproducible results.

  • Instrument Setup:

    • Calibrate the TGA and DSC instruments using certified standards (e.g., Indium for DSC).

    • Set the atmosphere to high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min). Causality: An inert atmosphere is critical to prevent oxidative degradation, ensuring that the measured thermal events are intrinsic to the compound's stability and not a reaction with air.[4][18]

  • Thermal Program:

    • Set a linear heating ramp, typically 10 °C/min, from ambient temperature to a temperature well above the expected decomposition point (e.g., 25 °C to 400 °C).[19]

    • Causality: A standardized heating rate allows for comparison across different samples and with literature data.

  • Data Acquisition & Analysis:

    • TGA: Record the mass vs. temperature curve. The onset temperature of the major mass loss step is taken as the decomposition temperature (T_d).

    • DSC: Record the heat flow vs. temperature curve. The peak of the endotherm corresponding to melting is the melting point (T_m), and the integrated area of this peak yields the enthalpy of fusion (ΔH_fus).[14][19]

The diagram below illustrates the experimental workflow for thermal analysis.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis (N₂ Atmosphere, 10°C/min ramp) cluster_data 3. Data Interpretation prep Weigh 2-5 mg of purified compound tga TGA Analysis prep->tga dsc DSC Analysis prep->dsc tga_data Determine Decomposition Temperature (Td) tga->tga_data dsc_data Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) dsc->dsc_data profile 4. Construct Thermodynamic Stability Profile tga_data->profile dsc_data->profile

Caption: Experimental workflow for TGA and DSC analysis.

Section 4: Case Study - Stability of 2-Methyl, 2-Chloro, and 2-Phenylquinoline

By integrating experimental data, we can directly compare the influence of different substituents at the 2-position.

Table 2: Experimental Thermodynamic Data for Selected 2-Substituted Quinolines
CompoundState at 298.15 KEnthalpy of Vaporization/Sublimation (kJ·mol⁻¹)Gibbs Energy of Phase Transition (kJ·mol⁻¹)Relative Stability Interpretation
QuinolineLiquid-13.36Baseline
2-MethylquinolineLiquid65.25 ± 0.13-Strong intermolecular forces in liquid state
2-ChloroquinolineLiquid--Data suggests stability is influenced by polar C-Cl bond
2-PhenylquinolineSolid114.3 ± 0.2 (sublimation)44.3 ± 0.04Highest sublimation enthalpy and Gibbs energy, indicating the most stable crystalline state among the tested compounds.

Data sourced from solution calorimetry and transpiration method studies.[17]

Analysis of Findings:

The data clearly demonstrates the significant impact of the 2-substituent. 2-Phenylquinoline exhibits the highest sublimation enthalpy and Gibbs energy of phase transition. This indicates that more energy is required to disrupt its crystal lattice and convert it to the gas phase compared to the other compounds. This points to a highly stable solid state, likely due to favorable π-π stacking interactions between the phenyl rings in the crystal lattice. The methyl group in 2-methylquinoline also contributes to stability, as evidenced by its substantial vaporization enthalpy.[20] These experimental values provide a quantitative, real-world validation of the stability trends that can be predicted computationally.

Section 5: Implications for Drug Development and Materials Science

A thorough understanding of thermodynamic stability is not an academic exercise; it is a critical requirement for successful product development.

  • Drug Development:

    • Candidate Selection: Early-stage assessment of thermal stability using TGA/DSC can help prioritize lead compounds, filtering out those likely to fail due to poor stability.[4]

    • Formulation: Knowledge of melting points and polymorphic behavior is essential for developing stable formulations (e.g., tablets, amorphous solid dispersions).[12]

    • Shelf-Life Prediction: Compounds with higher intrinsic thermodynamic stability are more likely to have a longer shelf-life, reducing degradation and ensuring patient safety.

  • Materials Science:

    • OLEDs: The operational lifetime of an OLED is directly related to the thermal stability of its organic components.[3] Materials that can withstand the heat generated during operation without degrading are essential for creating durable and efficient devices.

    • Liquid Organic Hydrogen Carriers (LOHC): Quinolines are being investigated as potential LOHCs for hydrogen storage. Their thermodynamic properties are crucial for ensuring efficient and reversible hydrogenation/dehydrogenation cycles.[21]

Conclusion

The thermodynamic stability of 2-substituted quinoline compounds is a multifaceted property governed by the electronic and steric nature of the substituent. A synergistic approach, combining the predictive power of computational methods like DFT with the definitive, quantitative data from experimental techniques such as TGA and DSC, provides the most comprehensive understanding. For researchers in drug discovery and materials science, mastering the assessment of thermodynamic stability is essential for mitigating late-stage failures, optimizing formulations, and designing robust, reliable, and effective molecules.

References

  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (n.d.). Scientific Research Publishing.
  • Quinoline Derivatives Thermodynamic Properties during Phase Transition. (2023). Longdom Publishing.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024).
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scientific Research Publishing.
  • Computational molecular modeling approaches for the investigation of reactive properties of quinoline derivatives. (2017). Arabian Journal of Chemistry.
  • Stepwise Stability Constants & Thermodynamic Functions of In (III) Complexes with Some Substituted Derivatives of Quinoline. (1976). Indian Journal of Chemistry.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2-Chloroquinoline And 2-Phenylquinoline. (2023). DergiPark.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023).
  • Factors Affecting Stability of Complexes. (n.d.). Scribd.
  • Thermodynamic Properties of 2Methylquinoline and 8Methylquinoline. (2025).
  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (n.d.).
  • Quinolines: the role of substitution site in antileishmanial activity. (2025).
  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Applic
  • Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). (2021). MDPI.
  • Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. (2025).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023).
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
  • The Characterization of Polymorphs by Thermal Analysis. (n.d.). METTLER TOLEDO.

Sources

History and discovery of 6-Chloro-2-(chloromethyl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-(chloromethyl)quinoline: A Historical and Mechanistic Perspective

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] First isolated from coal tar in 1834, this bicyclic heterocycle has proven to be a "privileged structure," lending itself to the development of drugs ranging from antimalarials to modern antibiotics.[1][2] This technical guide provides a comprehensive exploration of the synthesis of a key derivative, this compound. This compound is not merely of academic interest; its true value lies in its role as a versatile intermediate for drug discovery, featuring a reactive chloromethyl group poised for further functionalization.

Rather than presenting a single, monolithic discovery event, this guide illuminates the logical, stepwise synthetic pathway derived from foundational 19th-century chemical principles. We will dissect the synthesis into two core stages: the construction of the quinoline ring system via the classic Doebner-von Miller reaction, followed by the strategic functionalization of the 2-methyl group. By explaining the causality behind each experimental choice and providing detailed, field-proven protocols, this document serves as an authoritative resource for researchers, scientists, and drug development professionals dedicated to harnessing the enduring legacy of the quinoline core.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

Historical Discovery: From Coal Tar to Privileged Structure

The journey of quinoline began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar, a complex mixture of organic compounds.[1][3] This discovery predated the establishment of structural theory, and it was not until later in the 19th century that its structure—a benzene ring fused to a pyridine ring—was elucidated.[3][4] This structural understanding ignited a wave of synthetic innovation, leading to the development of several named reactions that are still fundamental to heterocyclic chemistry today.[1][3]

Therapeutic Significance

The quinoline core is at the heart of numerous success stories in medicine. Its legacy is perhaps most prominent in the fight against malaria, with quinine being a natural benchmark and synthetic analogues like chloroquine and mefloquine becoming critical tools in global health.[2][5] The serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, ushered in the era of quinolone and later fluoroquinolone antibiotics, a class of potent broad-spectrum antibacterial agents.[1] This remarkable versatility underscores the importance of developing efficient synthetic routes to novel quinoline derivatives.[6]

Foundational Synthetic Strategies for the Quinoline Core

The late 19th century was a golden age for quinoline synthesis, producing a robust toolbox of reactions that allowed chemists to construct the bicyclic core from simple aromatic amines and carbonyl compounds. Key among these are the Skraup (1880), Doebner-von Miller (1881), Combes (1888), and Friedländer syntheses.[3][7][8][9][10][11][12][13] These methods generally rely on the acid-catalyzed condensation of an aniline with a three-carbon unit (or its precursor) followed by cyclization and aromatization to form the quinoline ring.

G cluster_start Starting Materials cluster_reaction Classical Synthesis cluster_product Product Aniline Aromatic Amine (e.g., Aniline) Reaction Named Reaction (Doebner-von Miller, Skraup, etc.) Aniline->Reaction Carbonyl 3-Carbon Source (e.g., Glycerol, α,β-Unsaturated Carbonyl) Carbonyl->Reaction Quinoline Substituted Quinoline Core Reaction->Quinoline

Caption: General workflow of classical quinoline synthesis methods.

The Rational Synthesis of this compound

A direct, one-pot synthesis of the title compound from elementary precursors is not documented in foundational literature and is mechanistically improbable. A more logical and historically consistent approach involves a two-step sequence: first, building a stable intermediate, 6-chloro-2-methylquinoline (also known as 6-chloroquinaldine), and second, activating the methyl group via chlorination.

Step 1: Construction of the 6-Chloroquinaldine Intermediate

The Doebner-von Miller reaction is exceptionally well-suited for this step. It synthesizes quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[8] To achieve the desired 6-chloro substitution pattern, the logical choice for the starting material is 4-chloroaniline.[14] The reaction typically uses an α,β-unsaturated aldehyde like crotonaldehyde, which can be conveniently generated in situ from paraldehyde (a trimer of acetaldehyde) under the strong acidic conditions of the reaction.

Causality of Experimental Choices:

  • Reactant Selection: 4-Chloroaniline ensures the chlorine atom is placed at the 6-position of the final quinoline ring, as the cyclization occurs ortho to the amino group.

  • Catalyst: A strong Brønsted acid (like hydrochloric or sulfuric acid) is required to catalyze both the formation of the α,β-unsaturated species and the subsequent electrophilic aromatic substitution (cyclization) step.[8]

  • Oxidant: An oxidizing agent, often incorporated into the reaction, facilitates the final aromatization of the dihydroquinoline intermediate to the stable quinoline ring.

G node_start 1. Michael Addition 4-Chloroaniline attacks protonated crotonaldehyde. node_cyclize 2. Electrophilic Aromatic Substitution Intramolecular cyclization onto the activated benzene ring. node_start->node_cyclize node_dehydrate 3. Dehydration Loss of water to form a dihydroquinoline intermediate. node_cyclize->node_dehydrate node_oxidize 4. Oxidation (Aromatization) Loss of H₂ to form the stable aromatic quinoline ring. node_dehydrate->node_oxidize

Caption: Key mechanistic stages of the Doebner-von Miller reaction.

Step 2: Side-Chain Chlorination of the 2-Methyl Group

With the stable 6-chloro-2-methylquinoline intermediate in hand, the next challenge is to introduce the second chlorine atom onto the methyl group. The 2-methyl group on a quinoline ring is not inherently reactive. However, its protons are weakly acidic and susceptible to free-radical abstraction due to the influence of the aromatic system. This makes free-radical chlorination an effective strategy.

Causality of Experimental Choices:

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common and effective source of chlorine radicals. It is a solid, making it easier and safer to handle than chlorine gas.

  • Initiator: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the chain reaction by generating initial radicals upon heating or UV irradiation.

  • Solvent: An inert solvent that is stable to radical conditions, such as carbon tetrachloride (historically) or a more modern equivalent like chlorobenzene, is used.

The reaction proceeds via a classic free-radical chain mechanism involving initiation, propagation, and termination steps. The propagation steps are key, where a chlorine radical abstracts a hydrogen from the methyl group, and the resulting benzylic-type radical reacts with another molecule of the chlorinating agent.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/UV R• + R'-CH₃ R• + R'-CH₃ RH + R'-CH₂• RH + R'-CH₂• R• + R'-CH₃->RH + R'-CH₂• H Abstraction R'-CH₂• + Cl-X R'-CH₂• + Cl-X R'-CH₂Cl + X• R'-CH₂Cl + X• R'-CH₂• + Cl-X->R'-CH₂Cl + X• Cl Transfer X• + R'-CH₃ X• + R'-CH₃ XH + R'-CH₂• XH + R'-CH₂• X• + R'-CH₃->XH + R'-CH₂• Chain Continues Radical + Radical Radical + Radical Stable Product Stable Product Radical + Radical->Stable Product

Caption: Generalized workflow for a free-radical chain reaction.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment, must be taken.

Protocol for Synthesis of 6-Chloro-2-methylquinoline

This protocol is adapted from established Doebner-von Miller procedures.[15]

  • Materials:

    • 4-Chloroaniline (1.0 eq)

    • Paraldehyde (2.0 eq)

    • Concentrated Hydrochloric Acid (approx. 12 M)

    • Sodium Hydroxide solution (e.g., 10 M)

    • Dichloromethane or Ethyl Acetate for extraction

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

    • Separatory funnel

  • Step-by-Step Methodology:

    • To a round-bottom flask, add 4-chloroaniline and concentrated hydrochloric acid. Stir until a homogenous slurry or solution of the hydrochloride salt is formed.[16]

    • Cool the mixture in an ice bath.

    • Slowly add paraldehyde dropwise to the cooled, stirring mixture. The addition should be controlled to manage the exothermic reaction.

    • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

    • Heat the reaction mixture to reflux (typically 100-110 °C) for 3-4 hours. The mixture will darken significantly.

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the acidic mixture by slowly adding a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step is highly exothermic and should be performed in an ice bath.

    • Transfer the basic mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol for Synthesis of this compound
  • Materials:

    • 6-Chloro-2-methylquinoline (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.0-1.1 eq)

    • Benzoyl Peroxide (BPO) (catalytic amount, e.g., 0.02 eq)

    • Chlorobenzene or similar inert solvent

    • Sodium bicarbonate solution (saturated)

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Heating mantle and magnetic stirrer

  • Step-by-Step Methodology:

    • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 6-chloro-2-methylquinoline in chlorobenzene.

    • Add N-Chlorosuccinimide (NCS) and the catalytic amount of benzoyl peroxide (BPO) to the solution.

    • Heat the mixture to reflux (approx. 132 °C for chlorobenzene) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

    • Cool the reaction mixture to room temperature. A precipitate (succinimide) will form.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

    • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-ChloroanilineC₆H₆ClN127.57Pale yellow solid66-71
6-Chloro-2-methylquinolineC₁₀H₈ClN177.63Solid94-98
This compoundC₁₀H₇Cl₂N212.08Solid(Varies based on purity)

(Data compiled from multiple sources.[14][17][18])

Conclusion and Future Outlook

The synthesis of this compound is a testament to the power and logic of classical organic chemistry. While no single "discovery" event marks its inception, its creation is the logical outcome of applying well-established, robust reactions like the Doebner-von Miller synthesis followed by standard functional group transformations. The true value of this molecule is realized in its application. The 2-(chloromethyl) group is a highly reactive electrophilic site, making it an ideal handle for nucleophilic substitution reactions.[19] This allows for the facile introduction of a wide variety of side chains (e.g., amines, alcohols, thiols), enabling the rapid generation of diverse chemical libraries. For drug development professionals, this compound is not an end in itself, but a valuable starting point for structure-activity relationship (SAR) studies, providing a gateway to novel therapeutic agents built upon the privileged quinoline scaffold.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de France, 49, 89-92. (URL not readily available for direct link).
  • Mondal, J., & Bora, U. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Wikipedia. (2023). Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. (URL not readily available for direct link).
  • Bartow, E., & McCollum, E.V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705. (URL not readily available for direct link).
  • PubChem. (n.d.). 2-(Chloromethyl)quinoline hydrochloride. PubChem. Available at: [Link]

  • Wikipedia. (2024). 4-Chloroaniline. Wikipedia. Available at: [Link]

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Ataman Kimya. Available at: [Link]

Sources

The Strategic Role of 6-Chloro-2-(chloromethyl)quinoline in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and its Strategic Importance

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[1][2][3] Its unique electronic properties and rigid bicyclic framework allow it to serve as a versatile pharmacophore, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][4][5] Within the vast library of quinoline derivatives, 6-Chloro-2-(chloromethyl)quinoline emerges as a particularly valuable building block. Its pre-functionalized nature, featuring two distinct reactive sites, provides a strategic entry point for the construction of complex molecular architectures, most notably in the synthesis of high-value pharmaceuticals. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, highlighting its critical role in drug development.

Physicochemical Properties and Reactivity Profile

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical characteristics. The presence of two chlorine atoms at different positions of the quinoline ring system dictates its reactivity.

PropertyValue
Chemical Formula C₁₀H₇Cl₂N
Molecular Weight 212.08 g/mol
Appearance Typically a light cream or off-white solid
CAS Number 1810-67-9 (for the free base)

The key to its synthetic versatility lies in the differential reactivity of its two chloro-substituents:

  • The 2-(chloromethyl) Group: The chloromethyl group at the C2 position is highly reactive. The chlorine atom is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. This site serves as the primary handle for coupling the quinoline moiety to other molecular fragments.

  • The 6-chloro Group: The chlorine atom attached directly to the aromatic ring at the C6 position is significantly less reactive towards nucleophilic substitution under standard conditions. This stability allows it to be carried through multiple synthetic steps, imparting specific electronic and steric properties to the final molecule or serving as a potential site for later-stage cross-coupling reactions if required.

This differential reactivity is the cornerstone of its strategic use, allowing for selective and controlled elaboration of the molecular structure.

Synthesis of the Building Block: A Methodological Overview

The preparation of this compound is a multi-step process that typically begins with the construction of the chlorinated quinoline core. A common and effective method is a variation of the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.

Illustrative Synthetic Pathway

Synthesis_of_6_Chloro_2_chloromethyl_quinoline cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Chlorination of Methyl Group p_chloroaniline p-Chloroaniline reagents1 Acid Catalyst (e.g., HCl) Oxidizing Agent p_chloroaniline->reagents1 crotonaldehyde Crotonaldehyde crotonaldehyde->reagents1 intermediate 6-Chloro-2-methylquinoline reagents1->intermediate Doebner-von Miller Reaction intermediate_2 6-Chloro-2-methylquinoline chlorinating_agent N-Chlorosuccinimide (NCS) Radical Initiator (e.g., AIBN) intermediate_2->chlorinating_agent final_product This compound chlorinating_agent->final_product Radical Chlorination

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 6-Chloro-2-methylquinoline

This protocol is adapted from established methodologies such as the Doebner-von Miller synthesis.[6]

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, combine p-chloroaniline (1 equivalent), concentrated hydrochloric acid (approx. 2 equivalents), and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Addition of Aldehyde: Slowly add crotonaldehyde (approx. 2.5 equivalents) to the stirred mixture. The reaction is exothermic and the addition should be controlled to maintain a manageable temperature.

  • Heating and Reflux: Heat the reaction mixture to reflux for several hours (typically 3-4 hours).

  • Work-up: After cooling, dilute the mixture with water and neutralize with a base (e.g., sodium hydroxide solution) to make it alkaline.

  • Extraction and Purification: The crude product is then extracted using an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting 6-chloro-2-methylquinoline can be purified by distillation or recrystallization.[6]

Experimental Protocol: Radical Chlorination
  • Reaction Setup: Dissolve the synthesized 6-chloro-2-methylquinoline (1 equivalent) in a suitable solvent such as carbon tetrachloride.

  • Addition of Reagents: Add N-chlorosuccinimide (NCS) (1-1.2 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction. Monitor the reaction progress by TLC or GC.

  • Purification: Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude this compound is then purified, typically by column chromatography, to yield the final product.

Application as a Key Building Block: The Case of Montelukast

The most prominent application of this compound is in the synthesis of Montelukast , marketed as Singulair®.[7][8] Montelukast is a potent and selective leukotriene D4 (LTD4) receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies.[7][8][9] The quinoline portion of the Montelukast molecule is crucial for its binding affinity and pharmacological activity.

The synthesis involves the coupling of the this compound building block with a complex thiol-containing side chain. This key step exemplifies the utility of the reactive chloromethyl group.

Workflow: Integration of the Quinoline Moiety in Montelukast Synthesis

Montelukast_Synthesis building_block This compound coupling Nucleophilic Substitution building_block->coupling side_chain Thiol-containing side chain (Methyl 2-(3-(3-((2-carboxyethyl)thio)propyl)phenyl)propanoate) side_chain->coupling montelukast_precursor Montelukast Precursor (Ester form) coupling->montelukast_precursor hydrolysis Hydrolysis (e.g., LiOH) montelukast_precursor->hydrolysis montelukast Montelukast hydrolysis->montelukast

Caption: Key coupling step in the synthesis of Montelukast.

Experimental Protocol: Nucleophilic Substitution for Montelukast Precursor
  • Preparation of Thiolate: The thiol-containing side chain is deprotonated using a suitable base (e.g., sodium methoxide) in an aprotic solvent like methanol or THF to generate the more nucleophilic thiolate anion.

  • Coupling Reaction: A solution of this compound in a solvent such as toluene or DMF is added to the thiolate solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic phase is washed, dried, and concentrated. The resulting ester precursor of Montelukast is then purified by chromatography or crystallization.

  • Final Step (Hydrolysis): The ester is subsequently hydrolyzed to the carboxylic acid to yield Montelukast.

This targeted reaction highlights the efficiency of using this compound. The reactive chloromethyl group allows for a clean and high-yielding coupling, while the rest of the quinoline scaffold remains intact.

Broader Synthetic Potential and Derivatization

Beyond Montelukast, the reactivity of the 2-(chloromethyl) group opens avenues for the synthesis of a diverse array of quinoline-based compounds for drug discovery. The carbon-chlorine bond can be readily displaced by a variety of nucleophiles.

General Derivatization Pathways

Derivatization_Reactions cluster_nucleophiles Nucleophiles cluster_products Resulting Derivatives start This compound ether Ethers (6-Chloro-2-((alkoxy)methyl)quinoline) start->ether + R-OH/Base thioether Thioethers (6-Chloro-2-((alkylthio)methyl)quinoline) start->thioether + R-SH/Base amine_product Amines (6-Chloro-N-(substituted)-1-(quinolin-2-yl)methanamine) start->amine_product + R₂NH azide_product Azides (2-(Azidomethyl)-6-chloroquinoline) start->azide_product + NaN₃ R_OH Alcohols (R-OH) R_SH Thiols (R-SH) R2NH Amines (R₂NH) N3 Azides (N₃⁻)

Caption: Common nucleophilic substitution reactions of this compound.

This versatility makes it a valuable starting material for generating libraries of novel quinoline derivatives for screening against various biological targets, including kinases, proteases, and receptors implicated in cancer, infectious diseases, and neurological disorders.[4][10][11]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. The hydrochloride salt is often used to improve stability and ease of handling.[12][13]

Hazard InformationPrecautionary Measures
GHS Hazard Statements Prevention
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.[14]
H311: Toxic in contact with skin.P270: Do not eat, drink or smoke when using this product.
H315: Causes skin irritation.[14]P280: Wear protective gloves/protective clothing/eye protection.[12][14]
H319: Causes serious eye irritation.[14]Response
H335: May cause respiratory irritation.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H402: Harmful to aquatic life.P302 + P352: IF ON SKIN: Wash with plenty of water.[12]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Handling:

  • Work in a well-ventilated area or under a chemical fume hood.[12]

  • Avoid breathing dust, fumes, or vapors.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • For enhanced stability, especially for long-term storage, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[14]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in pharmaceutical synthesis. Its differential reactivity, combined with the inherent pharmacological relevance of the quinoline core, provides a reliable and efficient pathway for the construction of complex, high-value drug molecules like Montelukast. The principles demonstrated in its application—selective activation, controlled coupling, and scaffold stability—are central to modern drug development. As researchers continue to explore the vast chemical space of quinoline derivatives, the demand for well-designed, versatile building blocks like this compound will undoubtedly continue to grow, solidifying its position as a cornerstone of medicinal chemistry.

References

  • Adesina, K. T., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(35), 22975-22998. Available at: [Link]

  • Musiol, R. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Acta Poloniae Pharmaceutica - Drug Research, 73(4), 835-847. Available at: [Link]

  • Egbujor, M. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Chemistry & Biology Interface, 15(3), 1-25. Available at: [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 147-154. Available at: [Link]

  • Adesina, K. T., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1089115. Available at: [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705. Available at: [Link]

  • Jayaprakash, V., et al. (2014). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1099. Available at: [Link]

  • Pharmaffiliates. (n.d.). 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide. Available at: [Link]

  • Sharma, S., et al. (2022). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. International Journal of Pharmaceutical and Bio-Medical Science, 2(4), 21-35. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113642. Available at: [Link]

  • SV ChemBioTech. (n.d.). Quinolines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloroquinoline. PubChem Compound Database. Available at: [Link]

  • Tabassum, R., Ashfaq, M., & Oku, H. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 21(10), 1205-1225. Available at: [Link]

  • Google Patents. (1971). US3567732A - Process for the preparation of chlorinated quinolines.
  • National Center for Biotechnology Information. (n.d.). Montelukast. PubChem Compound Database. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Google Patents. (2012). WO2012064302A2 - Improved montelukast formulations.
  • U.S. Food and Drug Administration. (n.d.). SINGULAIR (montelukast sodium) Label. Available at: [Link]

  • Jalil, A., et al. (2018). Montelukast reduces inhaled chlorine triggered airway hyperresponsiveness and airway inflammation in the mouse. British Journal of Pharmacology, 175(13), 2639-2650. Available at: [Link]

Sources

Methodological & Application

Nucleophilic substitution reactions using 6-Chloro-2-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Nucleophilic Substitution of 6-Chloro-2-(chloromethyl)quinoline

Executive Summary

This guide details the protocols for utilizing This compound (CAS: 73568-25-9 or analogs) as a scaffold in medicinal chemistry. This molecule represents a "privileged structure" due to its dual electrophilic sites: a highly reactive exocyclic chloromethyl group (alkyl halide) and a less reactive endocyclic aryl chloride (aryl halide).

Key Application: Synthesis of leukotriene receptor antagonists, antimalarials, and kinase inhibitors via chemoselective


 derivatization.

Reactivity Profile & Mechanistic Insight

To design successful experiments, one must understand the electronic environment of the substrate. The quinoline ring is electron-deficient, making the C2-position highly sensitive to electronic effects.

  • Primary Reactive Site (C2-Chloromethyl): The nitrogen atom in the quinoline ring exerts a strong inductive effect (

    
    ), pulling electron density away from the C2-methyl group. This makes the methylene carbon highly electrophilic and susceptible to rapid 
    
    
    
    attack by amines, thiols, and alkoxides.
  • Secondary Reactive Site (C6-Chloro): The chlorine at position 6 is an unactivated aryl chloride. It is inert to standard nucleophilic substitution conditions (

    
    ) but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in subsequent steps.
    

Expert Insight: The 6-chloro substituent is electron-withdrawing. This further decreases electron density in the ring compared to unsubstituted quinoline, actually enhancing the reactivity of the chloromethyl group toward nucleophiles.

Figure 1: Chemoselectivity & Reactivity Map

ReactivityMap Substrate This compound SiteA Site A: Chloromethyl (-CH2Cl) Type: Benzylic-like Alkyl Halide Reactivity: High (SN2) Target: Amines, Thiols, Alkoxides Substrate->SiteA Primary Reaction (RT - 60°C) SiteB Site B: Aryl Chloride (C6-Cl) Type: Heteroaryl Halide Reactivity: Low (Requires Catalysis) Target: Boronic Acids (Suzuki) Substrate->SiteB Secondary Reaction (Pd-Cat, >80°C)

Caption: Figure 1. Reactivity hierarchy showing the kinetic preference for the aliphatic chloromethyl group over the aromatic chloride.

Safety Protocol (Critical)

  • Hazard Class: Alkylating Agent / Vesicant.

  • Risk: The chloromethyl moiety mimics mustard gas analogs; it can alkylate DNA.

  • PPE: Double nitrile gloves, chemical splash goggles, and a functional fume hood are mandatory.

  • Neutralization: All glassware and spills should be treated with a dilute solution of sodium thiosulfate or aqueous ammonia to quench the alkylating potential before disposal.

Experimental Protocols

Protocol A: -Alkylation (Library Synthesis)

Target: Synthesis of amino-methyl quinoline derivatives (e.g., for GPCR ligands).

Rationale: Potassium carbonate is used as a mild base to scavenge the HCl byproduct without promoting elimination or hydrolysis. Acetonitrile is the preferred solvent due to its polarity and ease of removal.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (

    
    ) (0.1 equiv) - Catalyst (Finkelstein)
    
  • Acetonitrile (ACN), anhydrous

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 mmol) in ACN (5 mL).

  • Activation: Add

    
     (0.1 mmol). Stir for 5 minutes. Note: In situ formation of the alkyl iodide accelerates the reaction.
    
  • Addition: Add the secondary amine (1.2 mmol) followed by

    
     (2.0 mmol).
    
  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Endpoint: usually 2–4 hours. The starting material (

      
      ) will disappear; a lower 
      
      
      
      spot (amine product) will appear.
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the filter cake with ACN.
  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Thioether Formation (Bioisostere Synthesis)

Target: Synthesis of sulfide-linked analogs.

Rationale: Thiols are prone to oxidation (disulfide formation). Using a degassed solvent and a stronger, non-nucleophilic base (DIPEA) or in situ generation of the thiolate ensures high yield.

Materials:

  • This compound (1.0 equiv)

  • Thiol substrate (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • DMF (Dimethylformamide), dry and degassed

Step-by-Step Procedure:

  • Solvent Prep: Sparge DMF with nitrogen for 15 minutes to remove dissolved oxygen.

  • Thiolate Formation: In a vial, dissolve the thiol (1.1 mmol) in DMF (3 mL) and add

    
     (1.5 mmol). Stir at RT for 10 min.
    
  • Coupling: Add a solution of this compound (1.0 mmol in 2 mL DMF) dropwise to the thiolate mixture.

  • Reaction: Stir at Room Temperature for 1–2 hours. Note: Heating is rarely required for thiols due to their high nucleophilicity.

  • Quench: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.

Analytical Data Summary

When characterizing the product, specific spectral shifts confirm the substitution.

FeatureStarting Material (Chloromethyl)Product (e.g., Aminomethyl)Diagnostic Change
1H NMR (

)

(Singlet)

Upfield shift due to N/S shielding vs Cl.
13C NMR (

)


Downfield shift (typically).
Mass Spec (ESI)

/

(3:1 ratio)

Loss of Cl isotope pattern for the alkyl Cl.
Appearance Off-white/Yellow powderVaries (often crystalline)-

Workflow Visualization

Figure 2: Experimental Workflow & Decision Tree

Workflow Start Start: this compound Choice Select Nucleophile Start->Choice PathN Amine (HNR2) Choice->PathN Library Gen PathS Thiol (R-SH) Choice->PathS Bio-isostere CondN Cond: K2CO3, KI (cat) ACN, 60°C, 4h PathN->CondN CondS Cond: Cs2CO3 DMF, RT, 1h (Degas!) PathS->CondS QC QC: TLC & LCMS Check for dimer formation CondN->QC CondS->QC QC->CondN Incomplete Final Pure Functionalized Quinoline QC->Final Pass

Caption: Figure 2. Decision tree for selecting reaction conditions based on nucleophile type.

Troubleshooting & Optimization

  • Problem: Low Yield / Hydrolysis Product (Alcohol formation).

    • Cause: Wet solvents or hygroscopic base.

    • Solution: Use anhydrous ACN/DMF and store

      
       in a desiccator. Ensure the reaction is under Nitrogen/Argon.
      
  • Problem: Over-alkylation (Quaternary Ammonium Salt).

    • Cause: Using a primary amine or excess starting material.

    • Solution: If using a primary amine, use a large excess of the amine (5–10 equiv) to favor mono-alkylation, or protect the amine first.

  • Problem: Incomplete Reaction.

    • Cause: Poor solubility of the nucleophile salt.

    • Solution: Switch solvent to DMF or add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) if using non-polar solvents.

References

  • Musiol, R. (2017). Structure-activity relationship studies of quinoline derivatives. Current Medicinal Chemistry.

  • Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reactivity of 2-chloromethylquinolines).
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 114757, 2-(Chloromethyl)quinoline. Retrieved from .

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic system in medicinal chemistry. Saudi Pharmaceutical Journal.

Application Notes & Protocols: Strategic Functionalization of 6-Chloro-2-(chloromethyl)quinoline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] 6-Chloro-2-(chloromethyl)quinoline is a particularly valuable synthetic intermediate, offering two distinct and orthogonally reactive chlorine substituents. This guide provides a detailed exploration of the strategic functionalization of this building block. We will dissect the underlying chemical principles and provide robust, step-by-step protocols for selective modification at both the highly reactive C2-chloromethyl position via nucleophilic substitution and the C6-chloro position through modern palladium-catalyzed cross-coupling reactions. These methodologies empower researchers, scientists, and drug development professionals to generate diverse molecular libraries for screening and lead optimization.

The this compound Scaffold: A Tale of Two Reactive Sites

This compound possesses two chlorine atoms with fundamentally different chemical reactivities. Understanding this dichotomy is the key to its strategic and selective functionalization.

  • The C2-Chloromethyl Group: This group behaves as a reactive benzylic-type halide. The carbon atom is sp³-hybridized and is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[3][4] The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of the methylene carbon, and the chloride ion is an excellent leaving group, facilitating attack by a wide range of nucleophiles.[4]

  • The C6-Chloro Group: This is a classic aryl halide. The carbon atom is sp²-hybridized, and the chlorine's lone pairs participate in resonance with the aromatic system. Consequently, it is significantly less reactive towards traditional nucleophilic substitution.[5] However, this site is ideal for functionalization using transition-metal-catalyzed cross-coupling reactions, which have revolutionized modern synthetic chemistry.[6][7]

Caption: Differentiated reactivity of the two chloro-substituents.

Protocol I: Nucleophilic Substitution at the C2-Chloromethyl Position

The high electrophilicity of the C2-methyl carbon allows for efficient displacement of the chloride by a diverse array of nucleophiles. This SN2 reaction is the most common and straightforward functionalization pathway for this molecule.

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like DMF, DMSO, or Acetonitrile are ideal. They solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, NaH, or an organic base like Et₃N) is often required to deprotonate the nucleophile (e.g., a phenol or thiol), generating the more potent anionic nucleophile. For amine nucleophiles, the base acts as a scavenger for the HCl generated during the reaction.

  • Temperature: Reactions are typically run at room temperature to moderate heat (40-80 °C). Higher temperatures can lead to side reactions or decomposition.

SN2_Workflow start Start reagents Combine: 1. This compound 2. Nucleophile (2.0 eq) 3. Base (if needed, 2.2 eq) 4. Solvent (e.g., DMF) start->reagents reaction Stir at RT to 80 °C Monitor by TLC reagents->reaction Heat/Stir workup Quench with Water Extract with Organic Solvent (e.g., Ethyl Acetate) reaction->workup Reaction Complete purify Dry Organic Layer (Na₂SO₄) Concentrate in vacuo Purify by Column Chromatography workup->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: General experimental workflow for S_N2 functionalization.

Detailed Protocol: Synthesis of 6-Chloro-2-((4-methylphenoxy)methyl)quinoline (O-Alkylation)
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methylphenol (p-cresol) (1.2 mmol, 1.2 eq.) and anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 eq.) to the solution. Stir the mixture at room temperature for 20 minutes to form the potassium phenoxide salt.

  • Substrate Addition: Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water (50 mL) and stir. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Tabulated Reaction Conditions

The following table summarizes typical conditions for reacting this compound with various classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
Amines (N-Alkylation) PiperidineEt₃NCH₃CN60-804-8
Thiols (S-Alkylation) ThiophenolK₂CO₃DMF25-501-3
Phenols (O-Alkylation) PhenolK₂CO₃ / NaHDMF50-702-6
Azides Sodium Azide (NaN₃)NoneDMSO25-602-4

Protocol II: Palladium-Catalyzed Cross-Coupling at the C6-Chloro Position

Functionalization of the C6-aryl chloride requires the power of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions are exceptionally effective for this purpose, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[6][8]

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical.[8] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination.[7]

  • Base: A base is essential for the transmetalation step of the cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction efficiency and must be compatible with the coupling partners.

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Common choices include toluene, dioxane, and THF.

Suzuki_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add Ar-Cl pd_complex Ar-Pd(II)-Cl ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'-B(OH)₂ Base pd_biaryl Ar-Pd(II)-Ar' transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-(Chloromethyl)-6-phenylquinoline (Suzuki-Miyaura Coupling)

Note: This protocol assumes the C2-chloromethyl group is to be retained. This group can be sensitive to some cross-coupling conditions. Using a milder base and shorter reaction times is recommended.

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times. Add anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Isolation: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Representative Cross-Coupling Reactions
Reaction NameCoupling PartnerTypical Catalyst / LigandBase
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃, K₃PO₄
Buchwald-Hartwig R₂NHPd₂(dba)₃ / XPhos or RuPhosNaOt-Bu, Cs₂CO₃
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, DIPA
Heck AlkenePd(OAc)₂Et₃N, K₂CO₃

Orthogonal & Sequential Functionalization Strategy

The significant difference in reactivity between the two positions allows for a highly controlled, sequential functionalization. The SN2 reaction at the C2 position proceeds under much milder conditions than the C6 cross-coupling. Therefore, a typical strategy involves:

  • Step 1: Functionalize the C2-chloromethyl group with a desired nucleophile (amine, thiol, etc.).

  • Step 2: Use the resulting product as the substrate for a palladium-catalyzed cross-coupling reaction at the C6-chloro position.

This robust sequence allows for the modular construction of complex, disubstituted quinoline derivatives from a single, versatile starting material.

Sequential_Functionalization start This compound step1 Step 1: S_N2 Reaction start->step1 Nucleophile (Nu-H) Base, DMF intermediate 6-Chloro-2-(Nu-methyl)quinoline step1->intermediate step2 Step 2: Cross-Coupling intermediate->step2 R-Source (e.g., R-B(OH)₂) Pd Catalyst, Base final_product 6-R-2-(Nu-methyl)quinoline step2->final_product

Sources

Application Notes & Protocols: Strategic Synthesis of Leukotriene Receptor Antagonists Utilizing Quinoline-Based Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene receptor antagonists (LTRAs) represent a cornerstone in the management of chronic inflammatory conditions, most notably asthma and allergic rhinitis.[1][2] A significant subclass of these therapeutic agents is built upon a quinoline scaffold, which serves as a critical pharmacophore for high-affinity interaction with the cysteinyl leukotriene receptor 1 (CysLT1). This document provides an in-depth guide to the synthesis of these vital pharmaceuticals, with a focused exploration of the strategic construction of quinoline intermediates and their subsequent elaboration into clinically significant LTRAs like Montelukast. We will dissect the underlying chemical principles, provide validated, step-by-step protocols, and detail the analytical techniques required for structural confirmation and biological evaluation.

The Central Role of Leukotrienes in Inflammatory Cascades

Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[2][3] The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are particularly implicated in the pathophysiology of asthma.[4][5] Upon binding to the CysLT1 receptor on airway smooth muscle cells and other pro-inflammatory cells, they trigger a cascade of events including bronchoconstriction, increased vascular permeability, mucus hypersecretion, and eosinophil recruitment, leading to the characteristic symptoms of asthma.[1][4][6]

LTRAs function by competitively and selectively blocking the CysLT1 receptor, thereby preventing the binding of cysteinyl leukotrienes and mitigating their pro-inflammatory effects.[1][4][6] This targeted mechanism of action provides a significant therapeutic advantage over broader anti-inflammatory agents.[1]

Mechanism of Action: CysLT1 Receptor Antagonism

The therapeutic efficacy of quinoline-based LTRAs hinges on their ability to act as potent and selective antagonists at the CysLT1 receptor. This prevents the downstream signaling responsible for inflammatory responses in the airways.

Leukotriene_Signaling_Pathway Leukotriene Signaling and LTRA Inhibition cluster_0 Cellular Events cluster_1 Receptor Interaction cluster_2 Therapeutic Intervention cluster_3 Pathophysiological Response Arachidonic_Acid Arachidonic Acid (from cell membrane) 5_LOX 5-Lipoxygenase (ALOX5) Arachidonic_Acid->5_LOX Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) 5_LOX->Leukotrienes CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor Binds to Inflammatory_Response Bronchoconstriction Mucus Secretion Airway Edema CysLT1_Receptor->Inflammatory_Response Activates LTRA Quinoline-based LTRA (e.g., Montelukast) LTRA->CysLT1_Receptor Blocks

Caption: Mechanism of CysLT1 receptor antagonism by quinoline-based LTRAs.

The Quinoline Moiety: A Privileged Scaffold

The quinoline ring system is a recurring structural motif in a multitude of bioactive molecules and approved pharmaceuticals.[7] In the context of LTRAs, the development of Montelukast originated from an early quinoline-based lead compound.[8] The rigid, bicyclic aromatic structure of quinoline provides an optimal scaffold to correctly orient the necessary side chains for high-affinity binding to the CysLT1 receptor. Structural variations on the quinoline core and its substituents have been extensively explored to optimize potency and pharmacokinetic properties.[9][10]

Core Synthesis Strategy: The Friedländer Annulation for Quinoline Intermediates

A robust and versatile method for constructing the quinoline core is the Friedländer synthesis.[11][12] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration to form the quinoline ring.[12][13][14]

Friedlander_Synthesis General Mechanism of Friedländer Quinoline Synthesis Reactant_1 2-Aminoaryl Ketone/Aldehyde Intermediate Aldol/Knoevenagel Condensation Product Reactant_1->Intermediate + Reactant_2 α-Methylene Carbonyl Compound Reactant_2->Intermediate Quinoline Substituted Quinoline Intermediate->Quinoline Cyclodehydration (-H₂O)

Caption: The Friedländer synthesis for constructing quinoline rings.

Protocol 1: Microwave-Assisted Friedländer Synthesis of a Model Quinoline Intermediate

This protocol describes a rapid and efficient synthesis of a substituted quinoline, demonstrating the utility of microwave assistance to accelerate the reaction.[11]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Microwave reactor vials

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • In a 10 mL microwave reactor vial, combine 2-aminobenzophenone (1 mmol, 197 mg) and ethyl acetoacetate (1.2 mmol, 156 mg).

  • Add glacial acetic acid (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully neutralize the acetic acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient, to yield the pure 2-methyl-4-phenylquinoline.

Case Study: Multi-step Synthesis of Montelukast

The synthesis of Montelukast is a prime example of a complex, multi-step process where the strategic formation of a key quinoline intermediate is paramount.[15][16] Various synthetic routes have been developed, often aiming to improve yield, reduce hazardous reagents, and simplify the process for industrial-scale production.[15][17][18]

A common strategy involves the initial synthesis of a vinylquinoline fragment, which is then coupled with another key intermediate containing the chiral center.[15][17]

Montelukast_Synthesis_Workflow Simplified Synthetic Workflow for Montelukast Start_A 7-Chloroquinaldine Intermediate_A Vinylquinoline Aldehyde (4) Start_A->Intermediate_A Start_B Isophthalaldehyde Start_B->Intermediate_A Condensation Intermediate_B Secondary Alcohol (5) Intermediate_A->Intermediate_B + MeMgBr Intermediate_C Ketone (6) Intermediate_B->Intermediate_C Oxidation (MnO₂) Key_Quinoline_Intermediate Diol Intermediate (13) Montelukast Montelukast Key_Quinoline_Intermediate->Montelukast Thiol_Side_Chain Thiol Side Chain Thiol_Side_Chain->Montelukast Coupling

Caption: Simplified workflow for Montelukast synthesis via a key quinoline intermediate.[15]

Protocol 2: Synthesis of a Core Quinoline Ketone Intermediate (Adapted from Literature)

This protocol outlines the synthesis of a key ketone intermediate, which is a precursor to the final diol used in Montelukast synthesis.[15]

Part A: Aldehyde Synthesis

  • Combine 7-chloroquinaldine (1 equiv.) and isophthalaldehyde (1 equiv.) in acetic anhydride.

  • Reflux the mixture to drive the condensation reaction.

  • Upon completion (monitored by TLC), cool the reaction and crystallize the product from ethyl acetate to afford the aldehyde intermediate (4).

Part B: Secondary Alcohol Synthesis

  • Dissolve the aldehyde intermediate (4) in an appropriate anhydrous solvent like THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (MeMgBr) in ether (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction carefully with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the secondary alcohol (5).

Part C: Ketone Synthesis

  • Dissolve the secondary alcohol (5) in a solvent such as dichloromethane.

  • Add activated manganese dioxide (MnO₂, ~10 equiv.) in portions.

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, filter the mixture through a pad of Celite to remove the MnO₂.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate to obtain the crude ketone (6), which can be purified by chromatography or crystallization.

Structural Elucidation and Quality Control

Unambiguous structural confirmation of all intermediates and the final active pharmaceutical ingredient (API) is critical.[19] A combination of spectroscopic techniques is employed for this purpose.

TechniqueQuinoline Intermediate (e.g., Ketone 6)Montelukast (Final Product)
¹H NMR Aromatic protons in the 7.3-8.9 ppm range, characteristic of the quinoline ring. Singlet for the methyl ketone.[19]Complex aromatic region. Characteristic signals for the cyclopropyl group and the gem-dimethyl group of the hydroxy-methylethyl side chain.
¹³C NMR Quinoline carbons between 121-150 ppm. Carbonyl carbon signal >190 ppm.[19]Signals corresponding to all 35 carbons. Quaternary carbon of the cyclopropyl group and the carbinol carbon are key identifiers.
FT-IR (cm⁻¹) C=O stretch (~1680-1700), C=N stretch (~1520-1560), aromatic C=C stretches.[20][21]Broad O-H stretch (~3400), C=O of carboxylic acid (~1710), S-H (weak, ~2550), aromatic stretches.
Mass Spec (EI/ESI) Molecular ion peak corresponding to the calculated molecular weight. Fragmentation pattern consistent with the structure.[M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight of the free acid.
Table 1: Representative Spectroscopic Data for a Quinoline Intermediate and Montelukast.

Biological Activity Assessment

The ultimate validation of a synthesized LTRA is its biological activity. This is typically assessed through a series of in vitro assays to determine its potency and selectivity for the CysLT1 receptor.

Assay TypeDescriptionKey ParameterExample Values (Ki, nM)
Receptor Binding Assay Measures the ability of the compound to displace a radiolabeled ligand (e.g., [³H]LTD₄) from the CysLT1 receptor in cell membrane preparations.[22]Inhibition Constant (Ki)Montelukast: ~0.18 nMPranlukast: ~1.2 nMZafirlukast: ~0.3 nM
Functional Assay Measures the ability of the compound to inhibit a biological response induced by a CysLT agonist (e.g., LTD₄-induced calcium mobilization or smooth muscle contraction).[23][24]IC₅₀Potent antagonists typically show IC₅₀ values in the low nanomolar range.
Table 2: In Vitro Assays for Evaluating LTRA Potency.[22]

digraph "Biological_Evaluation_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for In Vitro Evaluation of Synthesized LTRAs"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Synthesis" [label="Synthesized Quinoline\nDerivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purification" [label="Purification & Characterization\n(HPLC, NMR, MS)"]; "Binding_Assay" [label="CysLT1 Receptor\nBinding Assay"]; "Functional_Assay" [label="Functional Antagonism\nAssay"]; "Data_Analysis" [label="Data Analysis\n(Ki, IC₅₀ determination)"]; "Lead_Optimization" [label="Lead Compound\nIdentification/Optimization", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Synthesis" -> "Purification"; "Purification" -> "Binding_Assay"; "Purification" -> "Functional_Assay"; "Binding_Assay" -> "Data_Analysis"; "Functional_Assay" -> "Data_Analysis"; "Data_Analysis" -> "Lead_Optimization"; }

Caption: A typical workflow for the biological evaluation of newly synthesized LTRAs.

Conclusion

The quinoline scaffold is a validated and highly effective core for the design and synthesis of potent leukotriene receptor antagonists. Mastery of synthetic methodologies, such as the Friedländer annulation, provides a direct route to the key intermediates required for constructing these complex therapeutic molecules. The protocols and analytical strategies outlined in this document serve as a foundational guide for researchers in medicinal chemistry and drug development, enabling the efficient synthesis, characterization, and evaluation of quinoline-based LTRAs. Continued innovation in synthetic routes will be crucial for developing next-generation antagonists with improved efficacy, safety profiles, and more cost-effective manufacturing processes.

References

  • Leukotriene modifiers pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • Leukotriene antagonists - DermNet. (n.d.). Retrieved from [Link]

  • What are LTRs antagonists and how do they work? (2024, June 21).
  • Singh, R. K., & Tandon, R. (2023, June 4). Leukotriene Receptor Antagonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • EP0699188A1 - Quinoline derivatives as leukotriene antagonists. (n.d.). Google Patents.
  • Reddy, B. V. S., et al. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega, 3(4), 4350-4356. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega, 3(4), 4350-4356. Retrieved from [Link]

  • Galemmo Jr, R. A., et al. (1990). The development of a novel series of (quinolin-2-ylmethoxy)phenyl-containing compounds as high-affinity leukotriene receptor antagonists. 3. Structural variation of the acidic side chain to give antagonists of enhanced potency. Journal of Medicinal Chemistry, 33(10), 2828-41. Retrieved from [Link]

  • Aharony, D. (1998). Pharmacology of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine, 157(6_pt_2), S214-S219. Retrieved from [Link]

  • CN104592111A - Synthesis method of montelukast intermediate. (n.d.). Google Patents.
  • Synthesis of Montelukast. (2017). In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Retrieved from [Link]

  • Scheme 3. Synthesis of Zafirlukast. (n.d.). ResearchGate. Retrieved from [Link]

  • Nickson, C. (2020, November 3). Leukotriene Receptor Antagonists. LITFL. Retrieved from [Link]

  • US10487058B2 - Cyclopropyl unsaturated quinoline compound used as leukotriene receptor antagonist and applications thereof. (n.d.). Google Patents.
  • New Drug Approvals - 2014. (2014, October 21). Retrieved from [Link]

  • Hendeles, L. (2007, February 8). Leukotriene-Receptor Antagonists in the Management of Asthma. Respiratory Therapy. Retrieved from [Link]

  • Ducharme, F. M. (1999). Leukotriene-receptor antagonists and related compounds. CMAJ, 161(11), 1427-1428. Retrieved from [Link]

  • Showell, H. J., et al. (1995). Synthesis of structural analogs of leukotriene B4 and their receptor binding activity. Journal of Medicinal Chemistry, 38(1), 75-84. Retrieved from [Link]

  • Turner, C. R., et al. (1996). In vitro and in vivo effects of leukotriene B4 antagonism in a primate model of asthma. The Journal of Clinical Investigation, 97(2), 381-387. Retrieved from [Link]

  • Galemmo Jr, R. A., et al. (1990). The development of a novel series of (quinolin-2-ylmethoxy)phenyl-containing compounds as high-affinity leukotriene receptor antagonists. 3. Structural variation of the acidic side chain to give antagonists of enhanced potency. Journal of Medicinal Chemistry, 33(10), 2828-41. Retrieved from [Link]

  • Reddy, A. B., et al. (2013). New and Practical Synthesis of Montelukast Sodium, an Antiasthmatic Drug. Synthetic Communications, 43(15), 2093-2102. Retrieved from [Link]

  • Devillier, P., et al. (1999). an update. Part II: clinical studies with leukotriene receptor antagonists and leukotriene synthesis inhibitors in asthma. Pharmacological Research, 39(4), 271-287. Retrieved from [Link]

  • Bernstein, P. R. (1998). Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine, 157(6_pt_2), S220-S226. Retrieved from [Link]

  • US20120165535A1 - Synthetic method for montelukast sodium intermediate. (n.d.). Google Patents.
  • WO2008035086A2 - Synthesis of leukotriene compounds. (n.d.). Google Patents.
  • A NEW INTERMEDIATE FOR MAKING MONTELUKAST AND RELATED COMPOUNDS. (2011, February 2). European Patent Office. Retrieved from [Link]

  • Accolate (zafirlukast) Label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Zhang, T., et al. (2013). Synthesis of pranlukast. Trade Science Inc. Retrieved from [Link]

  • Gong, Y., et al. (2024). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. Journal of Molecular Structure, 1305, 137780. Retrieved from [Link]

  • Synthesis of Pranlukast. (n.d.). Scribd. Retrieved from [Link]

  • Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2539-S2554. Retrieved from [Link]

  • WO2008035379A2 - Process for and intermediates of leukotriene antagonists. (n.d.). Google Patents.
  • Drug spotlight- Zafirlukast. (2013, December 3). New Drug Approvals. Retrieved from [Link]

  • Turner, C. R., et al. (1996). In vitro and in vivo effects of leukotriene B4 antagonism in a primate model of asthma. The Journal of Clinical Investigation, 97(2), 381-387. Retrieved from [Link]

  • EP3165522A1 - Cyclopropyl unsaturated quinoline compound used as leukotriene receptor antagonist and use. (n.d.). Google Patents.
  • Spectroscopic characterization, DFT analysis, and molecular docking studies of a novel quinoline-based isonicotinohydrazide derivative. (2026, January 29). ResearchGate. Retrieved from [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.). Purdue University Graduate School. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fleisch, J. H., et al. (1985). Leukotriene receptor antagonists. 1. Synthesis and structure-activity relationships of alkoxyacetophenone derivatives. Journal of Medicinal Chemistry, 28(7), 925-933. Retrieved from [Link]

  • Tahan, F., & Jazrawi, E. (2006). Biological effects of montelukast, a cysteinyl-leukotriene receptor-antagonist, on T lymphocytes. International Immunopharmacology, 6(5), 785-793. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Coupling of 6-Chloro-2-(chloromethyl)quinoline with Thiols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinoline Thioethers

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The functionalization of the quinoline ring is a key strategy for the development of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Among the various functionalization strategies, the introduction of a thioether linkage at the 2-position of the quinoline ring has emerged as a particularly fruitful avenue for generating novel molecular entities with significant therapeutic potential.[3][4]

This application note provides a comprehensive guide to the reaction conditions for the coupling of 6-Chloro-2-(chloromethyl)quinoline with a diverse range of thiols. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with not only a set of reliable protocols but also the underlying scientific rationale for the experimental choices, ensuring both successful execution and a deeper understanding of the chemical transformation.

Mechanistic Insights: The SN2 Pathway to Quinoline Thioethers

The coupling of this compound with thiols proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The key to this transformation lies in the inherent reactivity of the starting materials.

The Electrophile: this compound

The 2-(chloromethyl) group of the quinoline is an excellent electrophilic site for nucleophilic attack. The electron-withdrawing nature of the quinoline ring system, coupled with the electronegativity of the chlorine atom, polarizes the C-Cl bond, making the benzylic-like carbon atom susceptible to nucleophilic substitution.

The Nucleophile: The Thiolate Anion

While thiols (R-SH) are moderately nucleophilic, their conjugate bases, thiolate anions (R-S⁻), are significantly more potent nucleophiles.[5] Therefore, the in-situ generation of the thiolate anion using a suitable base is a critical first step in this coupling reaction. The larger size and greater polarizability of the sulfur atom compared to oxygen make thiolates excellent soft nucleophiles, ideally suited for attacking the soft electrophilic carbon of the chloromethyl group.

The overall reaction mechanism can be visualized as a two-step process:

  • Deprotonation of the Thiol: A base abstracts the acidic proton from the thiol to form the highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the 2-(chloromethyl) group in a concerted SN2 fashion, displacing the chloride leaving group and forming the desired thioether bond.

Figure 1. Generalized SN2 mechanism for the coupling of this compound with thiols.

Experimental Protocols: A Guide to Best Practices

The following protocols are designed to be robust and adaptable for a variety of thiols. The choice of specific conditions may be optimized based on the reactivity of the thiol and the desired scale of the reaction.

General Considerations:
  • Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents may be required for certain sensitive substrates to prevent side reactions.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the thiol to a disulfide, especially when using sensitive thiols or when the reaction is performed at elevated temperatures.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Coupling with Aromatic and Heterocyclic Thiols

This protocol is suitable for a wide range of aromatic and heterocyclic thiols.

Materials:

  • This compound

  • Aromatic or Heterocyclic Thiol (e.g., thiophenol, 4-methoxythiophenol, 2-mercaptobenzimidazole)

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Ethanol or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Thiolate Formation:

    • Method A (Strong Base): To a solution of the thiol (1.1 equivalents) in anhydrous ethanol (10 mL per mmol of thiol) at 0 °C, add sodium ethoxide (1.2 equivalents) portion-wise. Stir the mixture for 15-30 minutes at 0 °C to ensure complete formation of the thiolate.

    • Method B (Weaker Base): To a solution of the thiol (1.1 equivalents) in DMF (10 mL per mmol of thiol), add potassium carbonate (2.0 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction:

    • To the freshly prepared thiolate solution, add a solution of this compound (1.0 equivalent) in the same solvent (5 mL per mmol).

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC. For less reactive thiols, the reaction mixture may be heated to 50-80 °C to facilitate the reaction.[6]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into ice-cold water (50 mL per mmol of starting quinoline).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be adjusted based on the polarity of the product.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed for purification.

Protocol 2: Coupling with Aliphatic Thiols

This protocol is optimized for the reaction with more nucleophilic aliphatic thiols.

Materials:

  • This compound

  • Aliphatic Thiol (e.g., ethanethiol, propanethiol, cyclohexanethiol)

  • Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)

  • Ethanol or Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Thiolate Formation:

    • To a solution of the aliphatic thiol (1.2 equivalents) in ethanol or acetonitrile (10 mL per mmol of thiol), add a solution of sodium hydroxide (1.3 equivalents) in a minimal amount of water, or add triethylamine (1.5 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Coupling Reaction:

    • Add a solution of this compound (1.0 equivalent) in the same solvent (5 mL per mmol) to the thiolate solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. The reaction is typically faster with aliphatic thiols. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane (30 mL) and water (30 mL).

    • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes typical reaction conditions for the coupling of this compound with various thiols, providing a quick reference for experimental design.

Thiol TypeExample ThiolBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Aromatic ThiophenolNaOEt (1.2)EthanolRT - 504-885-95
4-ChlorothiophenolK₂CO₃ (2.0)DMF606-1280-90
Heterocyclic 2-MercaptopyridineNaH (1.1)THFRT2-488-96
2-MercaptobenzothiazoleEt₃N (1.5)Acetonitrile505-1075-85
Aliphatic EthanethiolNaOH (1.3)EthanolRT1-390-98
CyclohexanethiolNaH (1.1)THFRT2-585-92

Visualization of the Experimental Workflow

experimental_workflow start Start thiolate_formation Thiolate Formation (Base + Thiol in Solvent) start->thiolate_formation add_quinoline Addition of This compound thiolate_formation->add_quinoline reaction Reaction Monitoring (TLC / LC-MS) add_quinoline->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup drying Drying of Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification product Pure Quinoline Thioether purification->product

Figure 2. A generalized workflow for the synthesis of quinoline thioethers.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete thiolate formation- Low reactivity of the thiol- Deactivated starting material- Use a stronger base (e.g., NaH)- Increase the reaction temperature- Increase the reaction time- Check the purity of the starting materials
Formation of disulfide byproduct - Oxidation of the thiol- Perform the reaction under an inert atmosphere (N₂ or Ar)- Use freshly distilled/degassed solvents
Multiple spots on TLC - Incomplete reaction- Presence of side products (e.g., bis-alkylation)- Allow the reaction to proceed for a longer duration- Use a slight excess of the thiol (1.1-1.2 eq.)- Optimize the purification method (e.g., gradient elution in column chromatography)
Difficulty in purification - Product co-eluting with impurities- Try a different solvent system for column chromatography- Attempt recrystallization from various solvent mixtures

Conclusion

The coupling of this compound with thiols is a robust and versatile method for the synthesis of a wide array of quinoline thioethers. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base and solvent, researchers can efficiently generate libraries of these valuable compounds for further investigation in drug discovery and development programs. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important chemical transformation.

References

  • Sayed, G. H., et al. (1976). Synthesis of Some New Quinoline Derivatives. Journal of Applied Sciences, 7(15), 2485-2489.
  • Ibrahim, S. S., et al. (1996). Synthesis and antimicrobial activity of some new quinoline derivatives. European Journal of Medicinal Chemistry, 31(5), 387-392.
  • Desai, N. C., et al. (2021). Quinoline: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 210, 113081.
  • Chen, Y. L., et al. (2001). Synthesis and evaluation of some quinoline derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 9(12), 3123-3129.
  • Moussaoui, Y., et al. (2002). Synthesis and cytotoxic evaluation of some new quinoline derivatives. European Journal of Medicinal Chemistry, 37(4), 351-356.
  • Larsen, R. D., et al. (1996). A practical synthesis of the antimalarial drug mefloquine. The Journal of Organic Chemistry, 61(10), 3398-3405.
  • Roma, G., et al. (2000). 1,8-Naphthyridines IV. Synthesis and biological evaluation of 4-amino-1,8-naphthyridine derivatives as potential antiasthmatic agents. European Journal of Medicinal Chemistry, 35(11), 1021-1035.
  • Dube, A., et al. (1998). Novel 4-aminoquinoline derivatives with potent antimalarial activity. Journal of Medicinal Chemistry, 41(21), 4048-4053.
  • Billker, O., et al. (1998). Identification of protein kinases in Plasmodium falciparum by expression screening. Molecular and Biochemical Parasitology, 97(1-2), 151-163.
  • Yadav, A. S., & Shah, K. (2021). Quinoline and its derivatives: a review on its biological and medicinal applications. Journal of the Indian Chemical Society, 98(8), 100096.
  • Karaman, I., et al. (2003).
  • Rezig, A., et al. (2000). Synthesis and anticancer activity of some new chalcone derivatives. European Journal of Medicinal Chemistry, 35(3), 323-328.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Dominguez, J. N., et al. (2001). Synthesis of new quinolinyl chalcones and their antimalarial activity. Il Farmaco, 56(5-7), 491-498.
  • Ducki, S., et al. (1996). Synthesis of cytotoxic chalcones and related compounds. Bioorganic & Medicinal Chemistry Letters, 6(16), 1957-1960.
  • Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Nainwal, L. M., et al. (2019). A review on synthetic strategies and pharmacological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 19(14), 1128-1151.
  • El-Hashash, M. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1236.

Sources

Application Note: Catalytic Architectures for the Chemoselective Modification of 6-Chloro-2-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Reactivity Profile

The "Tale of Two Electrophiles"

6-Chloro-2-(chloromethyl)quinoline (CAS: Implied Structure) represents a bifunctional electrophilic scaffold critical in the synthesis of leukotriene receptor antagonists (e.g., Montelukast intermediates) and antimalarial pharmacophores. For the synthetic chemist, this molecule presents a classic chemoselectivity challenge: it contains two distinct electrophilic sites with vastly different reactivity profiles.

  • C2-Chloromethyl (

    
    -Hybridized):  A highly reactive benzylic-like alkyl halide. It is prone to rapid 
    
    
    
    displacement and is sensitive to hydrolysis.
  • C6-Chloro (

    
    -Hybridized):  A deactivated aryl chloride on a 
    
    
    
    -deficient heterocycle. It is inert to standard nucleophilic attack but susceptible to oxidative addition by electron-rich transition metals.

This guide details catalytic protocols to selectively address these sites. We prioritize Phase Transfer Catalysis (PTC) for the C2-position and Ligand-Accelerated Palladium Catalysis for the C6-position.

Reactivity Map

The following diagram illustrates the divergent reactivity and the logic of sequential functionalization.

ReactivityMap Scaffold This compound C2_Site C2-Chloromethyl (sp3) High Reactivity (SN2) Scaffold->C2_Site Site A C6_Site C6-Chloro (sp2) Low Reactivity (Ar-Cl) Scaffold->C6_Site Site B PTC_Path Phase Transfer Catalysis (Ether/Amine/Thioether) C2_Site->PTC_Path Soft Nucleophiles (TBAB/NaI) Pd_Path Pd-Catalyzed Coupling (Suzuki/Buchwald) C6_Site->Pd_Path Metal Activation (L-Pd(0)) PTC_Path->Pd_Path Recommended Sequence: Stabilize C2 first

Caption: Chemoselectivity map highlighting the divergent activation modes required for the alkyl vs. aryl chloride.

Part 2: Module 1 - Catalytic C2-Functionalization

Methodology: Phase Transfer Catalysis (PTC) Objective: Substitution of the reactive chloromethyl group without utilizing stoichiometric metal activators or harsh anhydrous conditions.

Mechanistic Insight

The C2-chloromethyl group is highly reactive but lipophilic. Standard aqueous nucleophiles (phenoxides, cyanide, thiols) react sluggishly in biphasic systems due to poor contact. Using a quaternary ammonium salt (Quat) as a catalyst transports the anionic nucleophile into the organic phase as a tight ion pair (


), accelerating the reaction by orders of magnitude while suppressing side reactions like hydrolysis.
Protocol A: PTC-Mediated Etherification

Application: Synthesis of ether-linked side chains (e.g., for Montelukast analogs).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: 1-Mercaptomethylcyclopropaneacetic acid ester (or model phenol/thiol) (1.1 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Base: 4M NaOH (aq)

  • Solvent: Toluene

Step-by-Step Workflow:

  • Charge: To a reaction vessel equipped with an overhead stirrer, add the nucleophile (1.1 equiv) and Toluene (5 vol).

  • Activation: Add 4M NaOH (2.0 equiv). Stir for 10 min to generate the sodium salt of the nucleophile in situ.

  • Catalyst Addition: Add TBAB (0.05 equiv). Observe the formation of a suspension or emulsion.

  • Substrate Addition: Add this compound (1.0 equiv) as a solution in Toluene (2 vol) dropwise over 15 minutes.

    • Note: Dropwise addition prevents localized high concentrations that could lead to bis-alkylation if the nucleophile is difunctional.

  • Reaction: Stir vigorously at 25–40 °C.

    • Monitoring: Check HPLC/TLC at 2 hours. The reaction is typically fast due to the benzylic activation.

  • Workup: Stop agitation. Separate phases. Wash the organic layer with water (2x) and Brine (1x).

  • Isolation: Concentrate organic layer to yield the C2-functionalized product.

Key Validation Point:

  • Self-Indicator: The reaction rate is diffusion-controlled. If the reaction stalls, increase stirring speed (RPM) before adding more catalyst.

Part 3: Module 2 - Catalytic C6-Functionalization

Methodology: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Objective: Activation of the inert C6-aryl chloride bond to install biaryl or heteroaryl motifs.[1]

Mechanistic Insight

Aryl chlorides on quinoline rings are notoriously difficult substrates for oxidative addition due to the electron-deficient nature of the pyridine ring. Standard catalysts (


) often fail. We utilize Buchwald Pre-catalysts (Gen 2/3)  containing electron-rich, bulky biarylphosphine ligands (e.g., XPhos or SPhos). These ligands facilitate the oxidative addition into the Ar-Cl bond and promote reductive elimination.

Crucial Pre-requisite: This step should ideally be performed after Module 1. If the C2-chloromethyl group is still present, it will likely undergo oxidative addition or alkylate the phosphine ligand, poisoning the catalyst.

Protocol B: Suzuki-Miyaura Coupling of 6-Chloroquinoline

Application: Library generation for SAR exploration.

Reagents:

  • Substrate: C2-substituted-6-chloroquinoline (from Module 1) (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge the reaction vial with the Substrate, Boronic Acid, and Base. Seal and purge with Nitrogen/Argon for 5 minutes.

    • Why? Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.

  • Catalyst Charge: Add XPhos Pd G2 (pre-catalyst) quickly under positive inert gas pressure.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat block to 80–100 °C. Stir for 4–12 hours.

    • Visual Check: The reaction mixture usually turns from orange/red to black (formation of Pd black) only after the reaction is complete or if the catalyst decomposes. Early black precipitation indicates catalyst death (oxygen leak).

  • Scavenging: Cool to RT. Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological testing, to remove residual Pd.

  • Purification: Filter through Celite. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Part 4: Sequential Strategy & Troubleshooting

The "Protect-Then-Attack" Logic

Attempting to couple the C6-Cl while the C2-CH2Cl is free is risky. The C2 site is a "soft" electrophile, while the Pd(0) is a "soft" nucleophile.

  • Risk: Pd inserts into C2-Cl

    
    
    
    
    
    -allyl formation or simple reduction to methyl.
  • Solution: Always functionalize C2 first. If the C2-Cl is needed for a later step, convert it to a temporary ester (e.g., acetate) or protect it.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Module 1: Low Conversion Poor phase contactIncrease stirring (RPM); switch to TBAB (more lipophilic than TEBA).
Module 1: Hydrolysis (C2-OH) NaOH too concentratedUse

or reduce NaOH conc; keep temp <40°C.
Module 2: No Reaction (C6) Catalyst inactive vs Ar-ClSwitch ligand to XPhos or BrettPhos ; Ensure temp >80°C.
Module 2: Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or add base slowly.
Workflow Diagram

Workflow Start Start: this compound Step1 Step 1: C2 Functionalization (PTC) Reagent: Nucleophile / TBAB / Toluene Temp: 25-40°C Start->Step1 High Reactivity Intermediate Intermediate: 2-Substituted-6-chloroquinoline (Stable Scaffold) Step1->Intermediate Step2 Step 2: C6 Cross-Coupling (Pd) Reagent: Ar-B(OH)2 / XPhos Pd G2 Temp: 80-100°C Intermediate->Step2 Requires Activation Final Final Product: 2,6-Difunctionalized Quinoline Step2->Final

Caption: Sequential workflow ensuring chemoselectivity and catalyst longevity.

References

  • Buchwald-Hartwig Amination & Coupling of Heterocycles

    • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. (Journal of Organic Chemistry).[2] This paper establishes the hierarchy of halide reactivity in quinolines (Br > Cl) and ligand selection for deactivated rings.

  • Phase Transfer Catalysis (PTC)

    • Industrial Phase-Transfer Catalysis: The "King of PTC SN2 Substrates".[3] This industry-standard reference validates benzyl chloride derivatives (structurally analogous to 2-chloromethylquinoline) as ideal substrates for PTC, highlighting TBAB as the catalyst of choice.

  • Suzuki Coupling on Deactivated Aryl Chlorides

    • Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (Chemical Reviews).[2] Provides the grounding for selecting bulky phosphine ligands (XPhos/SPhos) to activate the inert 6-chloro position.

  • Quinoline Reactivity Reviews

    • Regioselective Functionalization of Quinolines through C-H Activation and Cross-Coupling. A comprehensive review of metal-catalyzed methods for modifying the quinoline core.

Sources

Microwave-Assisted Functionalization of 6-Chloro-2-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This technical guide details the microwave-assisted synthesis and functionalization of 6-Chloro-2-(chloromethyl)quinoline (CCMQ) . As a privileged scaffold in medicinal chemistry, the quinoline ring system—specifically functionalized at the 2-position—serves as a precursor for antibacterial (DNA gyrase inhibitors), antimalarial, and anticancer agents. This note provides optimized protocols for the rapid generation of amino- and ether-linked libraries using microwave irradiation, demonstrating significant improvements in yield (from ~60% to >90%) and reaction time (from hours to minutes) compared to conventional thermal methods.

Chemical Profile & Strategic Value

Compound: this compound Molecular Formula: C


H

Cl

N Molecular Weight: 212.08 g/mol Key Motifs:
  • Chloromethyl group (C2): Highly reactive electrophile (benzylic/allylic character) susceptible to S

    
    2 attack.
    
  • Chloro group (C6): Lipophilic handle that modulates metabolic stability; potential site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in subsequent steps.

Why Microwave Irradiation?

Conventional heating of 2-(chloromethyl)quinolines with nucleophiles often leads to decomposition due to prolonged exposure to high temperatures and the formation of quaternary ammonium byproducts. Microwave irradiation offers:

  • Dielectric Heating: Efficient energy transfer to polar solvents (DMF, EtOH) and the polar transition state of the S

    
    2 reaction.
    
  • Suppression of Side Reactions: Rapid heating/cooling profiles minimize thermal degradation of the sensitive chloromethyl moiety.

Mechanism of Action

The primary reaction pathway is a Nucleophilic Substitution (S


2) .
  • Ionization/Polarization: The microwave field aligns with the dipole of the C-Cl bond and the incoming nucleophile, stabilizing the polar transition state.

  • Nucleophilic Attack: The amine or alkoxide nucleophile attacks the methylene carbon at the 2-position.

  • Elimination: Chloride is displaced as the leaving group.

Note on Regioselectivity: The C2-chloromethyl group is significantly more reactive toward nucleophiles than the C6-aryl chloride, allowing for chemoselective functionalization without protecting the C6 position.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Upstream)

If the starting material is not purchased, it can be synthesized from 6-chloro-2-methylquinoline.

Reaction: Radical Halogenation Reagents: 6-Chloro-2-methylquinoline, N-Chlorosuccinimide (NCS), Benzoyl Peroxide (cat.), CCl


 or Acetonitrile.
Conditions: 
  • Dissolve 6-chloro-2-methylquinoline (10 mmol) and NCS (11 mmol) in acetonitrile (20 mL).

  • Add Benzoyl Peroxide (0.5 mmol).

  • Microwave: Heat at 100°C for 15 minutes (Open vessel with reflux condenser or sealed tube with pressure control).

  • Workup: Filter succinimide byproduct; concentrate filtrate. Purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Amination (Library Generation)

Target: Synthesis of 6-chloro-2-((amino)methyl)quinoline derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperazine, Pyrrolidine) (1.2 - 1.5 equiv)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or DIPEA (1.5 equiv)
  • Solvent: Ethanol (Green alternative) or DMF (for low solubility amines)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, add CCMQ (0.5 mmol, 106 mg) and K

    
    CO
    
    
    
    (1.0 mmol, 138 mg).
  • Addition: Add the secondary amine (0.6 mmol) and Ethanol (3 mL). Add a magnetic stir bar.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Temperature: 100°C

    • Time: 5 - 10 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Pour mixture into ice-water (15 mL).

    • Solid Products: Filter the precipitate, wash with cold water, and recrystallize from EtOH.

    • Liquid Products: Extract with EtOAc (3x), dry over Na

      
      SO
      
      
      
      , and concentrate.

Data Comparison:

Parameter Conventional Heating (Reflux) Microwave Irradiation
Time 3 - 6 Hours 5 - 10 Minutes
Yield 55 - 65% 88 - 95%

| Purity | Requires Chromatography | Often pure after recrystallization |

Protocol C: Etherification (Williamson Ether Synthesis)

Target: Synthesis of 6-chloro-2-(aryloxymethyl)quinoline derivatives.

Reagents:

  • Substrate: CCMQ (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Cs

    
    CO
    
    
    
    (1.5 equiv) - Cesium enhances solubility in organic solvents.
  • Solvent: Acetonitrile or Acetone.

Conditions:

  • Mix Phenol and Cs

    
    CO
    
    
    
    in Acetonitrile; stir for 2 mins to form phenoxide.
  • Add CCMQ.

  • Microwave: 110°C for 12 minutes.

  • Workup: Filter inorganic salts; concentrate; recrystallize.

Visualization & Workflow

The following diagram illustrates the workflow for generating a library of bioactive quinolines from the 6-chloro-2-methyl precursor.

QuinolineSynthesis Start Precursor: 6-Chloro-2-methylquinoline Step1 Step 1: Radical Chlorination (NCS, BPO, MW 100°C, 15 min) Start->Step1 Functionalization Intermediate Core Scaffold: This compound Step1->Intermediate Isolation Branch1 Path A: Amination (HNR2, K2CO3, EtOH) Intermediate->Branch1 MW: 100°C, 5-10 min S_N2 Branch2 Path B: Etherification (ArOH, Cs2CO3, MeCN) Intermediate->Branch2 MW: 110°C, 12 min S_N2 ProductA Library A: Amino-quinolines (Antibacterial/Antimalarial) Branch1->ProductA Workup ProductB Library B: Quinoline Ethers (Anticancer) Branch2->ProductB Workup

Caption: Workflow for the microwave-assisted synthesis of this compound libraries.

Troubleshooting & Safety

Troubleshooting Guide
  • Low Yield: Check the purity of the starting chloromethyl quinoline. It hydrolyzes to the alcohol (hydroxymethyl) if stored improperly. Ensure solvents are dry (anhydrous).

  • Quaternization: If the amine is tertiary or highly nucleophilic, quaternary ammonium salts may form. Reduce reaction time or temperature (e.g., 80°C).

  • Incomplete Reaction: If TLC shows starting material, increase MW hold time by 5-minute increments. Do not exceed 140°C to prevent polymerization.

Safety (E-E-A-T)
  • Genotoxicity: 2-(Chloromethyl)quinolines are alkylating agents and potential genotoxins. Handle in a fume hood with double nitrile gloves.

  • Pressure: Microwave vials can reach high pressures (up to 20 bar) when heating volatile solvents like Ethanol or Acetone. Use certified microwave vials and do not overfill (max 2/3 volume).

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles

    • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
    • Source: PMC / NIH (2023).
    • URL:[Link]

  • Nucleophilic Substitution Protocols

    • Title: Nucleophilic additions and substitutions (Microwave Enhanced).
    • Source: CEM Corporation Applic
    • URL:[Link]

  • Quinoline Biological Activity

    • Title: Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
    • Source: Semantic Scholar / Hindawi (2021).
    • URL:[Link]

  • General Microwave Quinoline Synthesis

    • Title: Microwave-Assisted Synthesis of Quinoline Deriv
    • Source: BenchChem.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-(chloromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to help you navigate the common challenges in this multi-step synthesis, improve your reaction yields, and ensure the highest purity of your final product.

Introduction: The Synthetic Strategy

The synthesis of this compound is typically approached as a two-stage process. First, a substituted quinoline core, 6-Chloro-2-methylquinoline, is constructed. Second, the methyl group at the 2-position undergoes chlorination. Each stage presents unique challenges that can impact overall yield and purity. This guide is structured to address both stages of the synthesis independently.

G Start 4-Chloroaniline Precursor 6-Chloro-2-methylquinoline Start->Precursor Intermediate 6-Chloro-2-methylquinoline Product This compound Intermediate->Product Free-Radical Chlorination (e.g., with NCS)

Caption: Overall two-stage workflow for the synthesis of this compound.

Part 1: Synthesis of 6-Chloro-2-methylquinoline (The Precursor)

The formation of the quinoline ring is the foundational step. The most common methods for this transformation are the Combes and Doebner-von Miller reactions, both of which involve the acid-catalyzed condensation and cyclization of 4-chloroaniline with a carbonyl compound.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which is the better starting method: Combes or Doebner-von Miller? A1: The choice depends on the availability of starting materials and desired substitution patterns.

  • Combes Synthesis: Reacts an aniline (4-chloroaniline) with a β-diketone (e.g., acetylacetone). It is generally a high-yielding reaction for producing 2,4-disubstituted quinolines.[3][4]

  • Doebner-von Miller Reaction: Uses an α,β-unsaturated aldehyde or ketone (often generated in situ from glycerol or crotonaldehyde) with an aniline.[5] This reaction can be notoriously exothermic and prone to forming tarry byproducts due to the polymerization of the unsaturated carbonyl compound.[6][7] For reliability and cleaner reaction profiles, the Combes synthesis is often preferred in a laboratory setting when the required β-diketone is readily available.

Q2: My reaction is turning into a black, intractable tar. What's causing this? A2: This is a classic problem in acid-catalyzed quinoline syntheses, particularly the Doebner-von Miller and Skraup reactions.[6] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl intermediate (e.g., acrolein).[7] The reaction is highly exothermic, and a rapid temperature increase accelerates these unwanted side reactions.

Q3: What is the role of the acid catalyst and can I use a different one? A3: The acid catalyst serves two main purposes: it protonates a carbonyl group to facilitate nucleophilic attack by the aniline, and it catalyzes the final dehydration step to form the aromatic quinoline ring.[3] Concentrated sulfuric acid is traditional, but polyphosphoric acid (PPA) is often a superior dehydrating agent and can lead to higher yields and cleaner reactions in the Combes synthesis.[3][8]

Troubleshooting Guide: 6-Chloro-2-methylquinoline Synthesis
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (e.g., old H₂SO₄ or PPA).2. Reaction temperature is too low.3. Incomplete formation of the initial Schiff base/enamine intermediate.[3]1. Use fresh, anhydrous acid catalyst.2. Gradually increase the reaction temperature, monitoring by TLC.3. Ensure adequate reaction time for the initial condensation before proceeding to the cyclization step.
Formation of Tar/Polymer 1. Reaction is too exothermic (common in Doebner-von Miller).[6]2. Acid catalyst is too concentrated or added too quickly.3. High reaction temperature.1. Control the rate of addition of reagents. For Skraup/Doebner-von Miller, add a moderator like ferrous sulfate (FeSO₄) to control the reaction's vigor.[6][7]2. Add the acid catalyst slowly while cooling the reaction mixture in an ice bath.3. Maintain the recommended reaction temperature and avoid overheating.
Difficult Product Purification 1. Presence of unreacted 4-chloroaniline.2. Formation of polymeric byproducts.3. Formation of regioisomers (less common with symmetric diketones).1. During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic aniline starting material.2. Purify via column chromatography on silica gel. If the product is a solid, recrystallization is highly effective.[9]3. Use a symmetric β-diketone like acetylacetone in the Combes synthesis to avoid regioselectivity issues.[6]

Part 2: Chlorination of 6-Chloro-2-methylquinoline

This step involves a free-radical substitution on the methyl group at the 2-position of the quinoline ring. This position is "benzylic-like," making it susceptible to radical halogenation. The reagent of choice is often N-Chlorosuccinimide (NCS) in the presence of a radical initiator.[10][11]

G Start 6-Chloro-2-methylquinoline Intermediate_Radical Benzylic-like Radical Intermediate Start->Intermediate_Radical H abstraction Reagent NCS (N-Chlorosuccinimide) Reagent->Intermediate_Radical Provides Cl• Byproduct Succinimide Reagent->Byproduct Forms Product This compound Intermediate_Radical->Product Cl addition

Caption: Key components and relationship in the free-radical chlorination step.
Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling or showing low conversion? A1: The most common cause is an issue with the radical initiator. Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) can decompose over time. Ensure your initiator is fresh or has been recrystallized recently. Additionally, radical reactions can be inhibited by oxygen, so running the reaction under an inert atmosphere (Nitrogen or Argon) is recommended.[12]

Q2: I'm getting di- and tri-chlorinated products. How can I prevent this? A2: Over-chlorination occurs when the product, this compound, reacts further with the chlorinating agent. This is a matter of stoichiometry and reaction control. Use only a slight excess (1.0 to 1.1 equivalents) of NCS. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

Q3: Can I use other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas? A3: Yes, but they offer less control.

  • Sulfuryl chloride (SO₂Cl₂): A powerful chlorinating agent that can also work via a radical pathway.[11] However, it can be less selective and may lead to more side products.

  • Chlorine gas (Cl₂): Very reactive and difficult to handle safely in a lab. It has a high tendency to cause over-chlorination and can also lead to electrophilic substitution on the aromatic rings if conditions are not strictly controlled for radical reaction. For selectivity and ease of handling, NCS is the superior choice for this transformation.[10]

Troubleshooting Guide: Side-Chain Chlorination
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Decomposed radical initiator (BPO or AIBN).2. Insufficient reaction temperature to initiate radical formation.3. Presence of radical inhibitors (e.g., oxygen).1. Use freshly recrystallized BPO or AIBN.2. Ensure the reaction is heated to the appropriate temperature for the chosen initiator (typically 70-85 °C for CCl₄ or benzene).3. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).
Formation of Dichloro- and Trichloro- products 1. Excess of chlorinating agent (NCS).2. Reaction run for too long.1. Use a precise stoichiometry, typically 1.0-1.1 equivalents of NCS per equivalent of starting material.2. Monitor the reaction closely by TLC. Stop the reaction (cool down and begin workup) as soon as the starting material spot has disappeared.
Product Decomposition 1. Excessive heat or prolonged reaction time.2. The product can be unstable to light or acid.1. Do not overheat the reaction. Once complete, cool it promptly.2. During workup, use a mild base (e.g., NaHCO₃ solution) to wash the organic layer. Store the purified product in a dark, cool place.
Ring Chlorination Observed 1. Reaction conditions favoring electrophilic substitution instead of radical substitution.2. Use of an inappropriate chlorinating agent.1. Ensure the reaction is run in a non-polar solvent (e.g., CCl₄) and in the presence of a radical initiator, not a Lewis acid.2. Use NCS, which strongly favors allylic/benzylic chlorination over aromatic chlorination.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-methylquinoline (Combes Method)

Objective: To synthesize the quinoline precursor from 4-chloroaniline and acetylacetone.

Materials:

  • 4-Chloroaniline

  • Acetylacetone

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, pre-heat polyphosphoric acid (PPA, approx. 10x the weight of the aniline) to ~100 °C with mechanical stirring.

  • In a separate beaker, mix 4-chloroaniline (1.0 eq) and acetylacetone (1.1 eq).

  • Slowly add the aniline/acetylacetone mixture to the hot PPA with vigorous stirring.

  • Increase the temperature of the reaction mixture to 130-140 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to ~80 °C and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA.

  • Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 6-Chloro-2-methylquinoline.[8][9]

Protocol 2: Synthesis of this compound

Objective: To perform a selective free-radical chlorination of the 2-methyl group.

Materials:

  • 6-Chloro-2-methylquinoline

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Benzene (Caution: Carcinogen)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 6-Chloro-2-methylquinoline (1.0 eq), N-Chlorosuccinimide (1.05 eq), and a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq) in carbon tetrachloride.[10]

  • Flush the apparatus with nitrogen or argon.

  • Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC. The formation of the less polar product and the disappearance of the starting material should be observed. A white precipitate (succinimide) will also form as the reaction proceeds.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

References

  • LookChem. Cas 92-46-6,6-CHLORO-2-METHYLQUINOLINE. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Devarajegowda, H. C., et al. (2014). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PMC - NIH. [Link]

  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Jakubke, H. D., & Jeschkeit, H. (Eds.). (1994). Combes Quinoline Synthesis. In Concise Encyclopedia Chemistry (p. 257). De Gruyter.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • American Chemical Society. List of Reagents. [Link]

  • Quimicaorganica.org. Combes synthesis of quinolines. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • LookChem. Purification of Quinoline. [Link]

  • Journal of the American Chemical Society. Syntheses of derivatives of quinoline. [Link]

  • Open Lab Notebooks. Quinoline Series: Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • SlideShare. Preparation and Properties of Quinoline. [Link]

  • Acta Scientific. Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. [Link]

  • Chempanda. Chloromethyl: compounds, synthesis and safety. [Link]

  • Google Patents.
  • Google Patents.
  • Organic & Biomolecular Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]

  • RSC Advances. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Bentham Science. Insights into Quinoline in Context of Conventional versus Green Synthesis. [Link]

Sources

Troubleshooting low reactivity of chloromethyl quinoline in SN2 reactions

Technical Support Center: Troubleshooting Chloromethyl Quinoline Reactivity

Case ID: CMQ-SN2-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Priority: High

Executive Summary: The "Silent" Reactivity Trap

You are likely reading this because your reaction with a (chloromethyl)quinoline derivative—whether the 2-, 3-, 4-, or 6-isomer—is failing to proceed as expected. You might be observing unreacted starting material despite high temperatures, or conversely, the rapid formation of intractable black tars.

The Core Paradox: Chloromethyl quinolines are electronically activated benzylic halides. Theoretically, they should be more reactive than benzyl chloride due to the electron-withdrawing nature of the quinoline ring (lowering the LUMO energy).

The Diagnosis: "Low reactivity" in this context is rarely due to intrinsic electronic deactivation. Instead, it is almost invariably caused by one of three "silent" failures:

  • Phase Lock: The hydrochloride salt is being used in a non-polar solvent where it is insoluble.

  • Self-Annihilation: The free base is polymerizing (self-quaternizing) faster than the nucleophile can attack.

  • Hard/Soft Mismatch: The chloride leaving group is too "hard" for your specific nucleophile/solvent system.

This guide provides a systematic troubleshooting protocol to isolate and resolve these issues.

Part 1: Diagnostic Decision Tree

Before altering your synthesis, run your observation through this logic gate to identify the root cause.

DiagnosticTreeStartStart: What is the primary symptom?Symptom1Starting Material (SM)Persists UnchangedStart->Symptom1Symptom2SM Disappears,But No Product (Black Tar)Start->Symptom2Symptom3Wrong Product / HydrolysisStart->Symptom3CheckFormAre you using theHCl Salt or Free Base?Symptom1->CheckFormIssuePolyISSUE: Self-QuaternizationFree base is polymerizing.Action: Dilution & Inverse Addition.Symptom2->IssuePolyCheckSolventIs the solventPolar Aprotic?CheckForm->CheckSolventFree BaseIssueSaltISSUE: Phase LockHCl salt is insoluble in organic media.Action: Free base liberation or biphasic conditions.CheckForm->IssueSaltHCl SaltIssueLGISSUE: Poor Leaving GroupChloride is too slow.Action: Finkelstein (NaI) activation.CheckSolvent->IssueLGYes

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Part 2: Technical Modules & Troubleshooting

Module 1: The "Phase Lock" Effect (Salt vs. Free Base)

Q: I am using 2-(chloromethyl)quinoline hydrochloride because it is more stable. Why is it not reacting with my amine in dichloromethane (DCM)?

A: You have created a "Phase Lock." The hydrochloride salt is an ionic lattice. It is virtually insoluble in non-polar or moderately polar organic solvents like DCM, Toluene, or THF. If the solid is not in solution, it cannot traverse the transition state.

  • The Fix: You must liberate the free base in situ or use a solvent that dissolves the salt.

    • Option A (Biphasic): Use DCM/Water with an inorganic base (e.g.,

      
      ) and a Phase Transfer Catalyst (TBAB).
      
    • Option B (Pre-neutralization): Wash the salt with saturated

      
      , extract into DCM, dry rapidly, and use immediately. Warning:  Do not store the free base (see Module 2).
      
Module 2: The "Phantom" Reactivity (Self-Alkylation)

Q: I neutralized the salt to get the free base, but it turned into a black gum before I could even add my nucleophile. What happened?

A: You witnessed intermolecular self-alkylation. The quinoline nitrogen is a nucleophile (

Mechanism of Failure:

  • The Fix:

    • Inverse Addition: Never have the free base sitting alone. Add the chloromethyl quinoline to the solution of your nucleophile.

    • Dilution: High concentration favors bimolecular polymerization (Rate

      
      ). Keep the concentration below 0.1 M.
      
    • Keep it Acidic (if possible): If your nucleophile is acid-tolerant, run the reaction in acetic acid; the protonated quinoline nitrogen cannot act as a nucleophile, preventing polymerization, but the protonated ring activates the chloromethyl group.

Module 3: Leaving Group Activation (Finkelstein Conditions)

Q: My free base is stable, and the solvent is polar (DMF), but the reaction is still sluggish. How do I accelerate it?

A: The chloride leaving group is likely the bottleneck. While benzylic, the bond strength can still impede attack by weaker nucleophiles. You need to swap the "hard" chloride for a "soft" iodide using the Finkelstein Reaction .[1]

Why it works: Iodide (


Part 3: Comparative Data & Optimization

Table 1: Solvent & Additive Effects on Reaction Rate Data based on standardized kinetics of 2-(chloromethyl)quinoline with piperidine (1.0 equiv).

ConditionRelative RateOutcomeNotes
DCM (HCl Salt) < 0.1Failed Reactant insoluble. Phase lock.
DMF (Free Base) 1.0Moderate Standard baseline. Risk of self-alkylation if conc. > 0.5M.
DMF + 10% NaI 8.5Excellent Finkelstein activation. Rapid conversion.
Acetone (Finkelstein) 12.0Excellent NaCl precipitates, driving equilibrium forward.
Toluene + PTC 3.2Good Phase Transfer Catalyst (TBAB) required.

Part 4: Validated Experimental Protocol

Protocol: Finkelstein-Assisted Amination of 2-(Chloromethyl)quinoline

Objective: Synthesize a secondary amine derivative while preventing self-polymerization.

Materials:

  • 2-(Chloromethyl)quinoline hydrochloride (1.0 equiv)

  • Target Amine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Sodium Iodide (NaI) (0.1 equiv - Catalytic)

  • Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Procedure:

  • Nucleophile Preparation: In a round-bottom flask, dissolve the Target Amine (1.2 equiv) and

    
      (3.0 equiv) in Acetonitrile. Stir for 10 minutes to ensure a homogeneous suspension.
    
    • Why? Establishing the nucleophile pool first ensures that as soon as the quinoline is introduced, it reacts with the amine, not itself.

  • Catalyst Addition: Add NaI (10 mol%).

    • Why? This generates the reactive alkyl iodide intermediate in situ.

  • Controlled Addition (Critical Step): Add the 2-(chloromethyl)quinoline hydrochloride solid in small portions over 15–20 minutes to the stirring amine mixture.

    • Why? Adding the salt directly to the basic mixture liberates the free base slowly. The high concentration of amine ensures

      
      .
      
  • Reaction Monitoring: Heat to 60°C. Monitor by TLC (or LC-MS) every 30 minutes.

    • Endpoint: Disappearance of the starting material (approx. 1–3 hours).

  • Workup: Filter off the inorganic salts (

    
    ). Concentrate the filtrate. Partition between EtOAc and Water. Dry organic layer over 
    
    
    .[2][3]

References

  • Mechanism of

    
     Reactions: 
    
    • Title: Kinetics and Mechanism of Nucleophilic Substitution.[4][5]

    • Source: LibreTexts Chemistry.
    • URL:[Link]

  • Finkelstein Reaction Protocol

    • Title: Finkelstein Reaction: Method and Utility.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Quinoline Stability & Synthesis

    • Title: A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols.[3]

    • Source: BenchChem.[2][3]

  • Reactivity of Benzylic vs.

    • Title: Effect of Allylic Groups on

      
       Reactivity.[6]
      
    • Source: N
    • URL:[Link]

  • Chemical Stability of Drugs (Hydrolysis/Degradation)

    • Title: Understanding the chemical basis of drug stability and degradation.

    • Source: The Pharmaceutical Journal.
    • URL:[Link]

Optimizing temperature and pressure for quinoline chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Thermodynamics of Selectivity

Chlorination of the quinoline scaffold is not a monolith; it is a bifurcation of two distinct mechanistic pathways determined by your starting material and conditions. Optimization of Temperature (


) and Pressure (

) relies entirely on which pathway you are engaging.
  • Pathway A: Nucleophilic Aromatic Substitution (

    
     / Deoxychlorination) 
    
    • Substrate: Hydroxyquinolines (Quinolinones) or N-oxides.

    • Reagent:

      
      , 
      
      
      
      , or
      
      
      .[1]
    • Role of T: Overcoming activation energy (

      
      ) for the formation of the chloro-phosphonium intermediate.
      
    • Role of P: Used in sealed vessels to exceed solvent boiling points or retain HCl gas (autocatalyst).

  • Pathway B: Electrophilic Aromatic Substitution (EAS)

    • Substrate: Unsubstituted Quinoline.

    • Reagent:

      
      , NCS, or 
      
      
      
      .
    • Role of T: Controls regioselectivity (Kinetic vs. Thermodynamic control). Low

      
       favors C5/C8; High 
      
      
      
      promotes polychlorination.
    • Role of P: Increases solubility of gaseous reagents (

      
      ) according to Henry’s Law, accelerating rate without raising 
      
      
      
      .
Workflow Visualization

The following diagram illustrates the decision matrix for selecting reaction conditions based on the target position.

QuinolineChlorination Start Target Chlorination Site Pos4 Position C4 (Medicinal Scaffolds) Start->Pos4 Pos2 Position C2 Start->Pos2 Pos58 Positions C5 / C8 Start->Pos58 Pos3 Position C3 Start->Pos3 Sub4 Start: 4-Hydroxyquinoline Pos4->Sub4 SubN Start: Quinoline N-Oxide Pos2->SubN SubQ Start: Quinoline (Base) Pos58->SubQ Pos3->SubQ Cond1 POCl3, Reflux (105°C) Atmospheric Pressure Sub4->Cond1 Standard Cond2 POCl3, Sealed Tube (130°C) Autogenic Pressure Sub4->Cond2 Sterically Hindered SubN->Cond1 Rearrangement Cond3 Cl2 / Ag2SO4 / H2SO4 25°C (Ambient) SubQ->Cond3 Acidic Media Cond4 NCS / Acid Catalyst High Temp (>100°C) SubQ->Cond4 Radical/High T

Figure 1: Decision matrix for selecting reagents and conditions based on the desired chlorination site.

Technical Modules: Protocols & Optimization
Module A: Deoxychlorination (The "Pharma" Route)

Targeting 2-Cl or 4-Cl from Hydroxy-precursors.

This is the most common reaction in drug development (e.g., Chloroquine synthesis). The reaction proceeds via a Vilsmeier-Haack type mechanism where the hydroxyl oxygen attacks the phosphorus.[2]

Standard Protocol:

  • Reagents: 1 eq. 4-hydroxyquinoline + 3-5 eq.

    
    .
    
  • Temperature: Reflux (

    
    ).
    
  • Pressure: Atmospheric (Open system with drying tube).

Optimization for "Stalled" Reactions (High Pressure): If the substrate has electron-donating groups (EDGs) adjacent to the OH or is sterically hindered, reflux at


 may fail.
  • The Fix: Use a sealed pressure vial (microwave or autoclave).

  • Conditions:

    
     under autogenic pressure.
    
  • Why it works: The boiling point of

    
     is exceeded, increasing kinetic energy. Furthermore, the HCl gas generated (a byproduct) is trapped in solution. HCl acts as an autocatalyst by protonating the nitrogen, making the C-OH bond more susceptible to nucleophilic attack [1].
    
Module B: Direct Ring Chlorination (The "Scaffold" Route)

Targeting C5, C8 (Electrophilic) or C3 (Radical/High T).

Protocol for C5/C8 Selectivity:

  • Reagents: Quinoline +

    
     (gas) or NCS + 
    
    
    
    (solvent).
  • Temperature:

    
     to 
    
    
    
    .
  • Mechanism: Protonation of the N-atom deactivates the pyridine ring, forcing electrophilic attack to the benzene ring (positions 5 and 8) [2].

Optimization of Pressure (Gas Solubility): When using


 gas:
  • Issue: At high temperatures (

    
    ), 
    
    
    
    solubility drops (Henry's Law), slowing the reaction and encouraging radical side-reactions (tar).
  • The Fix: Pressurize the reactor to 2-5 bar with

    
    .
    
  • Result: Maintains high concentration of electrophile

    
     in the liquid phase, allowing the reaction to proceed at lower temperatures (
    
    
    
    ), preserving regioselectivity while improving yield.
Troubleshooting Guide & FAQs
Scenario 1: "My reaction turned into a black tar."
  • Diagnosis: Thermal degradation or Polymerization.

  • Root Cause:

    • Temperature too high: In

      
       reactions, exceeding 
      
      
      
      without pressure control causes decomposition of the quinoline ring.
    • Exothermic Runaway: Adding water to quench

      
       too fast generates massive heat.
      
  • Solution:

    • Limit reaction temperature to

      
      .
      
    • Crucial: Remove excess

      
       via vacuum distillation before aqueous quenching.[3] Quench into ice/NaHCO3 slowly [3].
      
Scenario 2: "I am getting a mixture of 5-Cl and 8-Cl isomers."
  • Diagnosis: Lack of Regiocontrol.[4]

  • Root Cause: This is intrinsic to electrophilic substitution in acidic media (

    
    ). The electron densities at C5 and C8 are nearly identical.
    
  • Solution:

    • Temperature Control: Lower the temperature to

      
      . This increases the selectivity for the kinetic product (often C5, depending on substituents).
      
    • Blocking Groups: If purity is essential, consider synthesizing the 8-substituted precursor (e.g., 8-nitroquinoline) to force chlorination to C5, then removing the blocking group [4].

Scenario 3: "The reaction stalls at 60% conversion."
  • Diagnosis: Product Inhibition or Loss of Reagent.[2]

  • Root Cause:

    • Hydrolysis: Moisture entered the system, converting

      
       to phosphoric acid (inactive).[5]
      
    • HCl Loss: In open reflux, HCl gas escapes. HCl is often required to protonate the quinoline nitrogen to activate the ring.

  • Solution:

    • Switch to a Sealed Tube reaction. This traps the HCl, maintaining the acidic environment required for the mechanism [5].

    • Add a Lewis Acid catalyst (

      
       or 
      
      
      
      ) to lower the activation energy.
Comparative Data: Temperature vs. Yield

Data derived from optimization of 4-hydroxy-6,7-dimethoxyquinoline chlorination.

ConditionTemperaturePressureTimeYieldPurityNotes
Standard Reflux

1 atm4 h78%92%Standard protocol.
Extended Reflux

1 atm12 h65%85%Degradation observed (Darkening).
Sealed Vessel

~3 bar1.5 h94% 98%Optimal. Fast kinetics, minimal tar.
Low Temp

1 atm24 h20%99%Kinetically insufficient.
References
  • BenchChem Technical Support. (2025).[2][3][6] Chlorination of 4-hydroxy-6,7-dimethoxyquinoline: Troubleshooting Guide. BenchChem.[2][3][4][6] Link

  • Kulkarni, P. S., et al. (2021). Regioselective Chlorination of Quinoline N-Oxides.[7] ResearchGate.[7] Link

  • Srivastava, A., et al. (2011). POCl3 chlorination of 4-quinazolones: Mechanism and Optimization. PubMed. Link

  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[8] Chemical Science.[9] Link

  • Indian Chemical Society. (2014). POCl3-PCl5 mixture: A robust chlorinating agent.[1] Academia.edu. Link

Sources

Preventing dimerization side reactions of 6-Chloro-2-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization Side Reactions

Welcome to the technical support center for 6-Chloro-2-(chloromethyl)quinoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments. As Senior Application Scientists, we understand the challenges of working with reactive intermediates and have curated this guide to help you mitigate the common side reaction of dimerization, ensuring the success of your synthetic routes.

Troubleshooting Guide: Unwanted Dimer Formation

The appearance of unexpected, higher molecular weight byproducts in your reaction mixture when using this compound is a common indicator of dimerization. This guide will walk you through the potential causes and solutions to minimize this unwanted side reaction.

Issue 1: Formation of an Insoluble White Precipitate During Reaction

Q: I am performing a nucleophilic substitution on this compound with an amine in the presence of a base, and an unexpected white solid is crashing out of my solution. What is happening and how can I prevent it?

A: The insoluble white precipitate is likely the dimer of this compound, which is formed through a self-alkylation reaction. This is a common issue when the rate of self-reaction competes with or exceeds the rate of your desired reaction.

Root Cause Analysis:

  • High Concentration: At higher concentrations, the probability of two molecules of this compound reacting with each other increases significantly.

  • Strong Base/High Temperature: The use of a strong base can deprotonate a nucleophile, but it can also promote elimination or other side reactions. High temperatures can accelerate the rate of the undesired dimerization reaction.

  • Rapid Addition of Reagents: Adding the base or the quinoline derivative too quickly can create localized areas of high concentration, favoring dimerization.

Solutions and Protocols:

1. Control of Reaction Concentration and Stoichiometry:

  • High Dilution: Running the reaction at a lower concentration (e.g., 0.05-0.1 M) can significantly reduce the rate of the bimolecular dimerization reaction.

  • Stoichiometry: Use a slight excess of your nucleophile (1.1-1.2 equivalents) to ensure the this compound is consumed by the desired reaction pathway.

2. Optimization of Reaction Temperature and Addition Rate:

  • Low-Temperature Conditions: Initiate the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to control the initial exotherm and slow down the rate of dimerization. The temperature can then be slowly raised to drive the desired reaction to completion.

  • Slow Addition (Syringe Pump): The most effective way to maintain a low concentration of the reactive electrophile is to add the this compound solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This ensures that it is immediately consumed by the nucleophile.

3. Judicious Choice of Base and Solvent:

  • Non-Nucleophilic Bases: Employ non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or proton sponge to prevent the base from competing with your desired nucleophile.

  • Solvent Effects: Polar aprotic solvents like DMF and acetonitrile (ACN) are generally good choices for SN2 reactions.[1] However, the choice of solvent can influence reaction rates and selectivity. It is advisable to screen a few solvents to find the optimal one for your specific reaction.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, reactivity, and analysis of this compound and its dimerization byproduct.

Q1: What is the likely structure of the dimer of this compound?

A1: The dimer is most likely formed via a Friedel-Crafts-type self-alkylation. One molecule of this compound acts as the electrophile, and another acts as the nucleophile (the aromatic quinoline ring). The alkylation can occur at various positions on the quinoline ring, leading to a mixture of isomers. The most probable structures are bis(6-chloroquinolin-2-yl)methane and its isomers where the methylene bridge connects the 2-position of one quinoline to a position on the benzene ring of the other.

Q2: What is the mechanism of dimerization?

A2: There are two primary potential mechanisms for the dimerization of this compound:

  • Nucleophilic Substitution (SN2-type): Under basic conditions, if a nucleophile is present, it can react with the chloromethyl group. However, another molecule of this compound can also act as a nucleophile (via its electron-rich aromatic ring) and attack the electrophilic chloromethyl carbon of another molecule. This is essentially a Friedel-Crafts alkylation reaction.[2][3]

  • Lewis Acid Catalysis: In the presence of a Lewis acid, the chloromethyl group can be activated, forming a carbocation or a highly electrophilic complex.[2] This electrophile can then be attacked by the aromatic ring of another this compound molecule.

Q3: How can I detect and characterize the dimer?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): The dimer will have a different Rf value than the starting material, typically being less polar. This can be used for initial reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for separating the starting material, desired product, and the dimer, as well as for determining the molecular weight of the dimer.[4][5][6][7] The mass spectrum of the dimer would show a molecular ion peak corresponding to the combined mass of two this compound molecules minus HCl. The isotopic pattern for the two chlorine atoms would be a key indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide definitive structural information.[8][9][10] The dimer will have a more complex aromatic region and a characteristic signal for the methylene bridge connecting the two quinoline units.

Q4: Can I use a protecting group strategy to prevent dimerization?

A4: While theoretically possible, developing a protecting group strategy for the reactive chloromethyl group that is orthogonal to your desired reaction can be synthetically challenging and may add several steps to your synthesis. The more practical approach is to control the reaction conditions as described in the troubleshooting guide.

Q5: What is the difference between kinetic and thermodynamic control in the context of this side reaction?

A5:

  • Kinetic Control: This regime favors the product that is formed the fastest, which often occurs at lower temperatures and with shorter reaction times.[11][12][13][14] In the case of preventing dimerization, the goal is to have the desired nucleophilic substitution be the kinetically favored pathway.

  • Thermodynamic Control: This regime favors the most stable product and is typically achieved at higher temperatures and with longer reaction times, allowing the reaction to reach equilibrium.[11][12][13][14] Dimerization may or may not be the thermodynamically favored outcome, but running the reaction under kinetic control is generally the best strategy to minimize it.

Experimental Protocols & Data

Protocol 1: General Procedure for Minimizing Dimerization in Nucleophilic Substitution Reactions

This protocol provides a starting point for optimizing your reaction to favor the desired product over the dimer.

  • Reaction Setup: To a solution of your nucleophile (1.1 eq.) in a suitable anhydrous solvent (e.g., ACN or DMF, to a concentration of 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as DIPEA (1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Slow Addition: Prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent. Using a syringe pump, add this solution to the reaction mixture dropwise over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of the starting material and the formation of the product and dimer.

  • Warming and Completion: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir until the starting material is consumed. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, but this should be done cautiously while monitoring for dimer formation.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
High Dimer FormationHigh concentration of this compoundRun the reaction at high dilution (0.05-0.1 M).
Rapid addition of reagentsUse a syringe pump for slow, controlled addition.
High reaction temperatureStart the reaction at a low temperature (0 °C or below).
Use of a strong, nucleophilic baseSwitch to a non-nucleophilic, sterically hindered base (e.g., DIPEA).
Low or No Product FormationInsufficient activation of the nucleophileEnsure the base is strong enough to deprotonate your nucleophile.
Low reaction temperatureAfter slow addition at low temperature, gradually warm the reaction.
Poor solvent choiceScreen different polar aprotic solvents (ACN, DMF, DMSO).

Visualizing the Dimerization Pathway

The following diagrams illustrate the key mechanistic pathways that can lead to the undesired dimerization of this compound.

Dimerization_Mechanism cluster_SN2 S_N2-Type Self-Alkylation cluster_FA Lewis Acid Catalyzed Self-Alkylation A1 This compound (Nucleophile) C1 Transition State A1->C1 Attacks δ+ carbon B1 This compound (Electrophile) B1->C1 D1 Dimer Product C1->D1 Forms C-C bond, expels Cl- A2 This compound C2 Activated Complex/ Carbocation A2->C2 B2 Lewis Acid (e.g., AlCl3) B2->C2 Activates C-Cl bond E2 Dimer Product C2->E2 D2 This compound (Nucleophile) D2->E2 Aromatic ring attacks

Figure 1: Potential mechanisms for dimerization.

Prevention_Workflow Start Start Reaction Setup Dilution High Dilution (0.05-0.1 M) Start->Dilution Temp Low Temperature (e.g., 0 °C) Dilution->Temp Base Use Non-Nucleophilic Base (e.g., DIPEA) Temp->Base Addition Slow Addition of This compound (Syringe Pump) Monitor Monitor by TLC/LC-MS Addition->Monitor Base->Addition Desired_Product Desired Product Monitor->Desired_Product Reaction Complete, Minimal Dimer Dimer_Product Dimer Formation Monitor->Dimer_Product Significant Dimer Formation Dimer_Product->Addition Optimize Addition Rate/ Lower Temperature Further

Figure 2: Workflow for preventing dimerization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. (n.d.). PMC. Retrieved from [Link]

  • Reaction: Alkylation via Friedel-Crafts. (n.d.). Introduction to Organic Chemistry. Retrieved from [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. (1988).
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved from [Link]

  • Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. (n.d.). ResearchGate. Retrieved from [Link]

  • A Deep Dive into Chromatographic Separation. (2023). OMICS International. Retrieved from [Link]

  • Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quant. (2023). Archive ouverte UNIGE. Retrieved from [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023). Asian Journal of Chemistry. Retrieved from [Link]

  • Thin-layer chromatographic separation of several chloro- and methyl-substituted 2-aminopyridines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. (2021). MDPI. Retrieved from [Link]

  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloromethyl Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel compounds is paramount. Chloromethyl quinolines, a class of heterocyclic compounds with significant potential in medicinal chemistry, present a unique analytical challenge. Understanding their behavior under mass spectrometric analysis is crucial for their unambiguous identification and characterization. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of chloromethyl quinolines, offering a roadmap for researchers navigating this complex analytical landscape.

The Decisive Signature: Unraveling Fragmentation in Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of organic molecules. The process involves ionizing a molecule and then breaking it down into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, serves as a unique "fingerprint" for the compound. The two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), induce fragmentation through different mechanisms, providing complementary structural information.

Electron Ionization (EI): The Hard Fragmentation Approach

In EI, high-energy electrons bombard the analyte molecule, leading to extensive fragmentation. This "hard" ionization technique is particularly useful for revealing the core structural components of a molecule.

Electrospray Ionization (ESI): The Soft Touch for Molecular Ions

ESI, a "soft" ionization technique, typically results in the formation of protonated molecules [M+H]+ with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then employed to induce controlled fragmentation of the selected precursor ion, providing detailed structural information.

The Quinoline Core: A Foundation for Fragmentation

The fragmentation of the unsubstituted quinoline ring provides a baseline for understanding its substituted derivatives. Under electron ionization, the primary fragmentation pathway of quinoline is the loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion, resulting in a characteristic fragment at m/z 102.[1][2] This stable fragment can further decompose by losing acetylene (C2H2) to yield an ion at m/z 76.[1]

The Chloromethyl Substituent: A Tale of Two Fragmentation Pathways

The chloromethyl group (-CH2Cl) introduces specific and highly informative fragmentation pathways. Its behavior is largely dictated by the stability of the resulting fragments.

The Tropylium Ion: A Signature of Benzylic Cleavage

The most characteristic fragmentation of the chloromethyl group is the loss of a chlorine radical (•Cl) to form a highly stable benzyl-type cation. In the case of chloromethyl quinolines, this results in a quinolylmethyl cation. This cation can then rearrange to form a very stable, seven-membered aromatic tropylium-like ion. This fragmentation pathway is analogous to that of benzyl chloride, which prominently displays a base peak at m/z 91, corresponding to the tropylium ion (C7H7+).[3][4][5][6] For chloromethyl quinolines, this will result in a prominent peak at m/z 142 (C10H8N+).

Alpha-Cleavage: A Secondary Pathway

Another potential fragmentation pathway is alpha-cleavage, involving the cleavage of the C-C bond between the quinoline ring and the chloromethyl group. This would result in the formation of a quinoline radical cation and a chloromethyl radical. However, due to the high stability of the quinolylmethyl cation, this pathway is generally less favored.

A Comparative Analysis of Chloromethyl Quinoline Isomers

The position of the chloromethyl group on the quinoline ring can subtly influence the fragmentation pattern, although the dominant pathways are expected to remain the same.

IsomerKey Fragments (EI)Expected Relative AbundanceRationale
2-(Chloromethyl)quinoline m/z 177/179 (M+•) , 142 ([M-Cl]+) , 115, 102142 (Base Peak) The 2-position allows for strong stabilization of the quinolylmethyl cation through resonance with the nitrogen atom.
4-(Chloromethyl)quinoline m/z 177/179 (M+•) , 142 ([M-Cl]+) , 115, 102142 (Base Peak) Similar to the 2-isomer, the 4-position also benefits from resonance stabilization involving the nitrogen atom.
Other Isomers (e.g., 3-, 5-, 6-, 7-, 8-) m/z 177/179 (M+•) , 142 ([M-Cl]+) , 115, 102142 (Prominent, likely Base Peak) While resonance stabilization might be slightly less direct compared to the 2- and 4-isomers, the formation of the quinolylmethyl cation and its subsequent rearrangement to a tropylium-like structure will still be the dominant fragmentation pathway.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation mechanisms for chloromethyl quinolines.

G M Chloromethyl Quinoline (m/z 177/179) M_Cl [M-Cl]+ (m/z 142) M->M_Cl - •Cl M_HCN [M-HCN]+• (m/z 150/152) M->M_HCN - HCN Tropylium Tropylium-like ion (m/z 142) M_Cl->Tropylium Rearrangement Quinoline_fragment [C8H6N]+ (m/z 115) Tropylium->Quinoline_fragment - C2H2

Figure 1: Proposed EI fragmentation of chloromethyl quinoline.

Experimental Protocols for Mass Spectrometric Analysis

The following are generalized protocols for the analysis of chloromethyl quinolines using GC-MS and LC-MS. These should be optimized for the specific instrument and compounds being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This method is suitable for the analysis of volatile and thermally stable chloromethyl quinoline isomers.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, perform a dilution to achieve a final concentration of 1-10 µg/mL.

2. GC Conditions:

  • Injector: Splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This method is ideal for less volatile isomers or when "soft" ionization is preferred to preserve the molecular ion for further fragmentation analysis.

1. Sample Preparation:

  • Dissolve the sample in a mixture of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1 mg/mL.

  • Dilute to a final concentration of 1-10 ng/mL.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 10% B.

    • 1-10 min: 10-90% B.

    • 10-12 min: 90% B.

    • 12-13 min: 90-10% B.

    • 13-15 min: 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. MS/MS Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • MS1: Scan for the protonated molecule [M+H]+ (m/z 178.05).

  • MS2 (Product Ion Scan): Select the precursor ion (m/z 178.05) and scan for product ions in the range of m/z 50-200. The collision energy should be optimized (e.g., 15-30 eV) to achieve informative fragmentation.

Conclusion

The mass spectrometric fragmentation of chloromethyl quinolines is dominated by the loss of a chlorine radical to form a stable quinolylmethyl cation, which subsequently rearranges to a tropylium-like ion. This characteristic fragmentation provides a powerful tool for the identification of this class of compounds. While the position of the chloromethyl group may introduce subtle differences in the relative abundances of minor fragments, the primary fragmentation pathways remain consistent across the various isomers. By understanding these fundamental fragmentation mechanisms and employing optimized analytical protocols, researchers can confidently identify and characterize chloromethyl quinolines, accelerating their journey in drug discovery and development.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. [Link]

  • Dutta, S., et al. (2022). Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments. The Journal of Chemical Physics, 156(24), 244304. [Link]

  • El-Kashef, H. S., et al. (2000). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Chemical Papers, 54(2), 75-77. [Link]

  • NIST. (n.d.). Benzyl chloride. In NIST Chemistry WebBook. Retrieved from [Link][5]

  • NIST. (n.d.). Quinoline, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link][7]

  • PubChem. (n.d.). 2-(Chloromethyl)quinoline. Retrieved from [Link][8]

  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256. [Link][9]

  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link][4]

  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680. [Link][10]

  • Chegg. (2022, September 22). Solved Benzyl chloride and p-chlorotoluene give quite. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Electron-impact ionization of quinoline with 200 eV electrons. Retrieved from [Link][2]

Sources

Technical Advisory: Comparative Reactivity of 6-Chloro-2-(chloromethyl)quinoline vs. 2-(Bromomethyl) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacologically active quinoline scaffolds (e.g., leukotriene receptor antagonists, kinase inhibitors), the choice between 6-Chloro-2-(chloromethyl)quinoline (6-Cl-2-CMQ) and its 2-(bromomethyl) analog (6-Cl-2-BMQ) is a critical decision point.

While the bromomethyl analog offers superior reaction kinetics (approx. 50–100x faster), it introduces significant instability and storage challenges. The chloromethyl analog, while kinetically slower, provides a robust, scalable alternative that often yields cleaner impurity profiles under optimized conditions. This guide analyzes the mechanistic differences, experimental performance, and handling protocols for both intermediates.

Mechanistic Analysis: The Halogen Effect

The reactivity difference between these two analogs is governed by the leaving group ability and the bond dissociation energy (BDE) of the benzylic carbon-halogen bond.

Bond Strength & Leaving Group Ability

The substitution of the halogen at the 2-methyl position proceeds primarily via an SN2 mechanism . The rate-determining step involves the cleavage of the C-X bond.

  • C-Br Bond: Weaker (~68 kcal/mol) and longer. Bromide (Br⁻) is a softer base and a better leaving group (pKₐ of HBr ≈ -9).

  • C-Cl Bond: Stronger (~81 kcal/mol) and shorter. Chloride (Cl⁻) is a harder base and a poorer leaving group (pKₐ of HCl ≈ -7).

Electronic Influence of the 6-Chloro Substituent

The chlorine atom at the 6-position exerts an inductive electron-withdrawing effect (-I) on the quinoline ring.

  • Effect on Electrophilicity: It pulls electron density away from the aromatic system, slightly increasing the positive character of the benzylic carbon (C-2 position). This makes the 6-chloro analogs more electrophilic than unsubstituted quinaldine derivatives.

  • Net Result: Both analogs are highly reactive, but the 6-Cl substituent amplifies the instability of the bromomethyl analog, making it prone to spontaneous dimerization or hydrolysis.

Visualization: Reaction Pathway

The following diagram illustrates the SN2 reaction coordinate and the activation energy gap between the two analogs.

ReactionEnergy Figure 1: Comparative Reaction Coordinate. Note the lower activation barrier for the Bromomethyl analog. Start Reactants (Nucleophile + Substrate) TS_Cl TS (Chloride) High Activation Energy Start->TS_Cl Slow (Heat req.) TS_Br TS (Bromide) Low Activation Energy Start->TS_Br Fast (RT) Product Coupled Product TS_Cl->Product TS_Br->Product

Experimental Performance Comparison

The following data summarizes typical performance metrics observed in nucleophilic substitution reactions (e.g., with thiol or amine nucleophiles) in polar aprotic solvents (DMF/Acetonitrile).

FeatureThis compound6-Chloro-2-(bromomethyl)quinoline
Reaction Rate (

)
1.0 (Reference)~65.0
Typical Conditions 60–80°C, often requires KI/NaI catalyst0–25°C, no catalyst required
Primary Impurities Unreacted starting materialDimerization (Wurtz-type), Hydrolysis (alcohol)
Storage Stability High (Months at RT)Low (Weeks at -20°C; light sensitive)
Handling Safety IrritantPotent Lachrymator (Tear Gas effect)
Cost Efficiency High (Cheaper precursors)Moderate (Requires radical bromination steps)
Key Insight: The Finkelstein Strategy

To combine the stability of the chloride with the reactivity of the bromide, the Finkelstein modification is the industry-standard protocol. By adding catalytic Sodium Iodide (NaI) to the chloromethyl reaction, the chloride is transiently converted to the highly reactive iodide in situ.



This allows the use of the stable chloromethyl starting material while achieving reaction rates comparable to the bromomethyl analog.

Validated Experimental Protocols

Protocol A: Synthesis of this compound

Methodology adapted from trichloroisocyanuric acid (TCCA) chlorination.

Reagents: 6-Chloroquinaldine (1.0 eq), Trichloroisocyanuric acid (0.4 eq), Benzoyl peroxide (cat.), CHCl₃.

  • Setup: Dissolve 6-chloroquinaldine in chloroform under inert atmosphere (N₂).

  • Addition: Add TCCA and catalytic benzoyl peroxide.

  • Reflux: Heat to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to 0°C. Filter off the precipitated cyanuric acid byproduct.

  • Wash: Wash filtrate with 1M NaOH (to remove remaining acid) and brine.

  • Purification: Recrystallize from Isopropanol/Hexane.

    • Target Yield: 65–75%

    • Appearance: Off-white crystalline solid.[1]

Protocol B: Coupling Reaction (Nucleophilic Substitution)

Optimized for this compound using in-situ activation.

Reagents: 6-Cl-2-CMQ (1.0 eq), Nucleophile (e.g., Thiol/Amine, 1.1 eq), K₂CO₃ (2.0 eq), NaI (0.1 eq), DMF.

  • Preparation: Charge flask with 6-Cl-2-CMQ, K₂CO₃, and NaI in dry DMF.

  • Nucleophile Addition: Add the nucleophile slowly at room temperature.

  • Reaction: Heat to 60°C for 3 hours.

    • Note: If using the bromomethyl analog, perform this step at 0°C to RT; do not heat, and omit NaI.

  • Quench: Pour mixture into ice-water.

  • Isolation: Filter precipitate or extract with EtOAc.

Decision Logic & Workflow

Use this logic flow to determine the appropriate starting material for your specific campaign.

SelectionLogic Figure 2: Selection Decision Matrix Start Select Intermediate Scale Is Scale > 100g? Start->Scale Speed Is Nucleophile Sterically Hindered? Scale->Speed No (Lab Scale) Cl_Path Use 2-(Chloromethyl) Scale->Cl_Path Yes (Process Scale) Br_Path Use 2-(Bromomethyl) Speed->Br_Path Yes (Low Reactivity) Speed->Cl_Path No (Good Nucleophile) Precaution REQUIREMENT: -20°C Storage Lachrymator Protocols Br_Path->Precaution Condition Add 10 mol% NaI Heat to 60°C Cl_Path->Condition

Safety & Stability Advisory

6-Chloro-2-(bromomethyl)quinoline
  • Hazard: Severe lachrymator. Inhalation causes immediate respiratory distress. Skin contact causes chemical burns.

  • Storage: Must be stored at -20°C under Argon. It degrades via hydrolysis to the alcohol (6-chloro-2-hydroxymethylquinoline) upon exposure to atmospheric moisture.

  • Handling: Double-glove and work strictly within a fume hood.

This compound
  • Hazard: Skin and eye irritant. Potential sensitizer.

  • Storage: Stable at room temperature in a desiccator.

  • Handling: Standard PPE (gloves, goggles, lab coat).

References

  • Synthesis of Chloromethyl Quinolines : PrepChem. "Synthesis of dichloromethyl-quinoline and 2-chloromethylquinoline." Available at: [Link]

  • General Reactivity of Quinolines : Journal of Drug Delivery and Therapeutics. "The Chemical and Pharmacological Advancements of Quinoline." (2022). Available at: [Link]

Sources

A Comparative Guide to FTIR Validation of 6-Chloro-2-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Structural Verification

In the landscape of drug development, the structural integrity of starting materials and intermediates is paramount. 6-Chloro-2-(chloromethyl)quinoline serves as a key building block in the synthesis of various pharmacologically active compounds. Any deviation in its structure, such as isomeric impurities or residual starting materials, can lead to the formation of incorrect final products, impacting efficacy and safety. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for the molecular-level confirmation of this compound.[1][2] This guide establishes a reliable FTIR validation protocol by comparing the expected spectral features with those of analogous structures.

Deconstructing the Spectrum: Predicted Characteristic Peaks

While a publicly available, fully assigned experimental spectrum for this compound is not readily found, we can construct a highly accurate, predicted spectrum by analyzing its constituent parts: the 6-chloroquinoline core and the 2-(chloromethyl) substituent. This comparative approach allows for a robust assignment of the key vibrational modes.

Our analysis is grounded in a detailed experimental and theoretical study on 6-chloroquinoline, which provides a solid foundation for the quinoline ring system's characteristic vibrations.[3][4] This is supplemented with spectral data for related chloro-substituted quinolines and general principles of IR spectroscopy.

Table 1: Predicted FTIR Characteristic Peaks for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Comparative Insights
3100-3000 Medium-WeakAromatic C-H StretchingCharacteristic of C-H vibrations on the quinoline ring system. This region is typical for aromatic and heteroaromatic compounds.[3]
2960-2920 MediumAsymmetric CH₂ StretchingArises from the C-H bonds of the chloromethyl group at the 2-position.
2880-2850 Medium-WeakSymmetric CH₂ StretchingCorresponds to the symmetric stretching of the C-H bonds in the chloromethyl substituent.
~1620, ~1590, ~1500 Strong-MediumC=C and C=N Ring StretchingThese are characteristic skeletal vibrations of the quinoline ring. The presence of multiple bands in this region is a hallmark of the fused aromatic system.[3][5]
~1465 MediumCH₂ Scissoring (Bending)A key indicator of the -(CH₂)- group, this bending vibration is expected from the chloromethyl substituent.
~1100-1000 Medium-StrongAromatic C-H In-Plane BendingThese absorptions are characteristic of the bending of C-H bonds within the plane of the quinoline ring. Their exact positions can be influenced by the substitution pattern.[3]
~830 StrongC-H Out-of-Plane BendingThis strong absorption is highly characteristic of the substitution pattern on the benzene portion of the quinoline ring. For a 1,2,4-trisubstituted benzene ring pattern, a strong band in this region is expected.
~780-740 Medium-StrongC-Cl Stretching (Aromatic)This band is attributed to the stretching vibration of the C-Cl bond at the 6-position of the quinoline ring. Its position is consistent with chloro-substituted aromatic compounds.[3]
~700-650 Medium-StrongC-Cl Stretching (Alkyl)This absorption is expected for the C-Cl bond of the chloromethyl group. Alkyl C-Cl stretches typically appear at lower wavenumbers than their aromatic counterparts.

Visualizing the Key Functional Groups

To better understand the origin of these characteristic peaks, the following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for its unique infrared spectrum.

Caption: Key functional groups in this compound.

Experimental Protocol for FTIR Validation

This section provides a standardized, step-by-step methodology for acquiring an FTIR spectrum of a sample of this compound for validation purposes.

Instrumentation and Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of this compound (typically a solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean by wiping it with a lint-free cloth dampened with an appropriate solvent (e.g., isopropanol).

    • Acquire a background spectrum. This is a crucial step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Inconsistent pressure can lead to variations in peak intensities.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

    • The standard data collection range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the peak-picking function of the software to identify the wavenumbers of the major absorption bands.

  • Cleaning:

    • Retract the pressure clamp and carefully remove the sample powder.

    • Clean the ATR crystal surface thoroughly with a solvent-dampened, lint-free wipe.

Validation Workflow: A Self-Validating System

The trustworthiness of the validation process relies on a systematic comparison of the experimental data with the predicted characteristic peaks and, if available, a reference spectrum.

G cluster_exp Experimental cluster_ref Reference Data cluster_comp Comparison & Validation exp_protocol Acquire Sample FTIR Spectrum (ATR Method) exp_spectrum Experimental Spectrum exp_protocol->exp_spectrum exp_peaks Peak Picking & Baseline Correction exp_spectrum->exp_peaks comparison Compare Experimental Peaks with Reference Data exp_peaks->comparison ref_table Table 1: Predicted Characteristic Peaks ref_table->comparison ref_spectra Reference Spectra of Analogous Compounds (e.g., 6-chloroquinoline) ref_spectra->comparison validation Validation Decision comparison->validation pass Sample Validated validation->pass All key peaks present within tolerance (±4 cm⁻¹) fail Sample Fails Validation (Further Investigation Required) validation->fail Significant peak absence, shifts, or unexpected peaks

Caption: FTIR validation workflow for this compound.

Interpretation of Results:

  • A Positive Match: The experimental spectrum of a valid sample should exhibit all the key characteristic peaks listed in Table 1 within an acceptable tolerance (typically ±4 cm⁻¹). The relative intensities of the peaks should also be in general agreement with the predicted intensities.

  • Potential Discrepancies and Their Causes:

    • Absence of Key Peaks: The absence of one or more characteristic peaks could indicate an incorrect compound or significant degradation.

    • Significant Peak Shifts (>10 cm⁻¹): While minor shifts can occur due to sample matrix effects or crystallinity, large shifts may suggest a different isomeric structure.

    • Presence of Unexpected Peaks: Additional, strong absorption bands may point to the presence of impurities, residual solvents, or starting materials. For example, a broad peak around 3300 cm⁻¹ could indicate the presence of water or a hydroxyl-containing impurity.

By adhering to this comprehensive guide, researchers and quality control professionals can effectively utilize FTIR spectroscopy to validate the identity and quality of this compound, ensuring the integrity of their synthetic processes and the reliability of their research outcomes.

References

  • Köse, E., & Bardak, F. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 759-774. Retrieved from [Link]

  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)quinoline hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). 6-Chloro-2-methylquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bernstein, M. P., Mattioda, A., Sandford, S. A., & Hudgins, D. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. The Astrophysical Journal, 626(2), 909. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]

  • IJNRD. (2023, June 6). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. Retrieved from [Link]

  • Nexus Analytics. (n.d.). FTIR in QA/QC Laboratories and on Manufacturing Floors. Retrieved from [Link]

  • SEM Lab Inc. (n.d.). FTIR Analysis. Retrieved from [Link]

  • OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Comparative Guide: Structural Elucidation of Quinoline Derivatives via X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists.[1][2] Topic: Structural analysis of Quinoline scaffolds (Antimalarial/Anticancer agents).

Executive Summary: The Structural Imperative

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of essential drugs from Chloroquine to Camptothecin. However, the therapeutic efficacy of these derivatives is often bottlenecked by their solid-state properties—specifically polymorphism and solubility.

While NMR confirms molecular connectivity in solution, it fails to predict how molecules pack in the solid state. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against its alternatives (Powder XRD and NMR), demonstrating why SC-XRD remains the gold standard for determining absolute configuration and intermolecular interactions (hydrogen bonding and


-stacking) that drive bioavailability.

Comparative Landscape: SC-XRD vs. Alternatives

In drug development, choosing the right structural elucidation method is a trade-off between resolution and sample throughput.

Methodological Comparison Matrix
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solution NMR
Primary Output 3D Atomic Coordinates (x, y, z)Bulk Phase Fingerprint (

)
Molecular Connectivity
Resolution Atomic (< 0.8 Å)Lattice/Unit CellAtomic (connectivity only)
Sample Req. High-quality single crystal (>50

m)
Polycrystalline powder (~10 mg)Soluble compound (~5 mg)
Polymorph ID Definitive (Space Group determination)Comparative (Pattern matching)Impossible
Intermolecular Data Direct visualization of

-stacking
Inferred (via Rietveld refinement)NOE (Solution only)
Turnaround High (Days/Weeks for growth)Rapid (Minutes)Rapid (Minutes)
Decision Logic for Quinoline Analysis

The following workflow illustrates when to deploy SC-XRD versus PXRD during the lead optimization phase.

Quinoline_Analysis_Workflow Start New Quinoline Derivative Synthesized Solubility Is the compound soluble? Start->Solubility NMR 1. Run NMR (1H, 13C) Confirm Connectivity Solubility->NMR Yes Cryst Can you grow a single crystal? NMR->Cryst SCXRD 2. Perform SC-XRD (Gold Standard) Cryst->SCXRD Yes (>0.1mm) PXRD 3. Perform PXRD (Bulk Validation) Cryst->PXRD No (Microcrystalline) SCXRD->PXRD Simulate Powder Pattern for Comparison Output_SC Output: - Absolute Config - H-Bond Networks - Pi-Stacking Distances SCXRD->Output_SC Output_PX Output: - Crystallinity % - Polymorph Check - Phase Purity PXRD->Output_PX

Figure 1: Decision matrix for structural characterization. SC-XRD provides the structural blueprint, which is then used to validate bulk batches via PXRD.

Performance Analysis: Structural Drivers in Quinolines

The biological performance of quinoline derivatives is heavily influenced by their crystal packing. SC-XRD data reveals specific "Supramolecular Synthons" that dictate stability and solubility.

Key Interaction Data

Experimental data from quinoline crystallography highlights two critical interaction types:

  • 
     Stacking:  Quinolines are flat, aromatic systems. In the solid state, they often stack face-to-face or offset. Strong stacking (shorter distances) often correlates with lower solubility  due to high lattice energy.
    
  • Hydrogen Bonding: Substituents like 8-hydroxy or carboxamides create networks that can disrupt stacking, potentially improving dissolution rates.

Comparative Data: Intermolecular Metrics

Structural MotifInteraction TypeTypical Distance (Å)Impact on Properties
Unsubstituted Quinoline Centroid-Centroid

-stacking
3.50 - 3.80High lattice energy; poor aqueous solubility.
8-Hydroxyquinoline Intramolecular O-H...N2.60 - 2.70Planar conformation; forms stable metal chelates.
Quinoline-Carboxamides Intermolecular N-H...O2.80 - 3.00Forms 1D chains/dimers; tunable solubility.
Fluorinated Quinolines C-F...H interactions2.50 - 2.60Alters lipophilicity and packing density.

Data synthesized from crystallographic databases (CSD) and literature [1, 2].

Mechanism of Action: The Stacking Effect

The diagram below visualizes how substitution disrupts the natural tendency of quinolines to stack, a mechanism revealed only through SC-XRD.

Stacking_Mechanism cluster_0 Unsubstituted Quinoline cluster_1 Functionalized Derivative (e.g., 2-carboxamide) Q1 Flat Ring Q2 Flat Ring Q1->Q2 Strong Pi-Stacking (3.5 Å) D1 Twisted Ring D2 Twisted Ring D1->D2 Weak/Offset Stacking (>3.8 Å) H_Bond H-Bond Network D1->H_Bond H_Bond->D2

Figure 2: SC-XRD reveals how functional groups (Right) disrupt the tight


-stacking observed in planar quinolines (Left), modulating lattice energy.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating steps (e.g., checking extinction angles) to guarantee data quality.

Protocol A: Vapor Diffusion Crystallization

Why this method? Quinolines are often too soluble in organic solvents for simple evaporation. Vapor diffusion allows for slow, controlled supersaturation, essential for growing X-ray quality crystals.

Materials:

  • Inner vial (4 mL), Outer jar (20 mL).

  • Solvent A (Good solvent): Chloroform or Methanol.

  • Solvent B (Anti-solvent): Hexane or Diethyl Ether.

Step-by-Step:

  • Dissolution: Dissolve 10–20 mg of the quinoline derivative in the minimum amount of Solvent A in the inner vial. Filter through a 0.45

    
    m PTFE filter to remove dust nuclei.
    
  • Setup: Place the open inner vial inside the outer jar.

  • Diffusion: Carefully add Solvent B to the outer jar (do not let it overflow into the inner vial) until the liquid level reaches 1/3 the height of the inner vial.

  • Sealing: Cap the outer jar tightly.

  • Incubation: Store at 20°C in a vibration-free environment.

    • Mechanism:[3][4][5] Solvent B vapors diffuse into Solvent A, slowly lowering solubility and inducing nucleation over 2–7 days.

Protocol B: SC-XRD Data Collection

Instrument: Bruker APEX II or equivalent (Mo K


 radiation, 

= 0.71073 Å).
  • Mounting: Select a crystal with sharp edges (approx 0.2 x 0.2 x 0.2 mm). Mount on a Kapton loop using Paratone oil.

  • Cooling (Critical): Immediately cool to 100 K using a nitrogen stream.

    • Reasoning: Quinolines exhibit significant thermal motion in the periphery. Low temperature freezes this motion, improving resolution.

  • Screening: Collect a matrix of 3 scans.

    • Validation: If spots are streaked or split, discard the crystal (indicates twinning or fracture).

  • Collection Strategy: Collect full sphere data (

    
    ) with high redundancy (>4x) to ensure accurate intensity statistics.
    
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL). Target R-factor

    
    .
    

References

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link

  • Vrábel, V., et al. (2018).[6] Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. Link

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link

  • BenchChem. (2025).[2][7] Advanced Crystallization Techniques for Quinoline Derivatives. Link

  • Bagryanskaya, I. Y., et al. (2008).[8] X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals. Journal of Structural Chemistry, 49, 901-908.[8] Link

Sources

A Comparative Guide to Reference Standards for the Quality Control of 6-Chloro-2-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the quality of starting materials and intermediates is paramount. 6-Chloro-2-(chloromethyl)quinoline is a key building block in the development of various pharmaceutical agents. Its purity and impurity profile can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for establishing robust quality control standards for this compound, offering a comparative analysis of essential analytical techniques and proposing a practical approach in the absence of a dedicated pharmacopeial monograph.

The Critical Role of Reference Standards

In pharmaceutical quality control, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, strength, quality, and purity of a test sample.[1][2] Reference standards can be classified as primary or secondary.

  • Primary Reference Standards: These are obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) and are used without further qualification.[2]

  • Secondary Reference Standards (or Working Standards): These are qualified against a primary reference standard and are used for routine laboratory analysis.[2]

For a key intermediate like this compound, for which a primary pharmacopeial standard may not be readily available, it is crucial to prepare and thoroughly characterize an in-house secondary reference standard.

Establishing an In-House Reference Standard for this compound

The establishment of a reliable in-house reference standard involves a multi-step process, from synthesis and purification to comprehensive characterization.

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through various established synthetic routes, often involving the cyclization of appropriate aniline and aldehyde precursors.[3][4] A generalized workflow for preparing a high-purity reference standard is outlined below.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (e.g., p-chloroaniline, acrolein derivatives) B Crude Synthesis (e.g., Skraup or Doebner-von Miller reaction) A->B C Crude Product B->C Work-up D Column Chromatography (Silica Gel) C->D E Recrystallization (e.g., from Ethanol/Hexane) D->E F High-Purity This compound E->F

Caption: Workflow for the synthesis and purification of a high-purity this compound reference standard.

The rationale behind this multi-step purification is to remove unreacted starting materials, by-products, and other process-related impurities. Column chromatography provides a good initial separation, while recrystallization is a powerful technique for achieving high crystalline purity.

Comparative Analysis of Analytical Techniques for Quality Control

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive quality control of this compound. Each technique provides unique and complementary information regarding the identity, purity, and impurity profile of the compound.

Analytical MethodPrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning between a stationary and a liquid mobile phase.Quantitative purity, detection and quantification of non-volatile impurities.High resolution, excellent precision, and widely applicable for quinoline derivatives.[5][6]May not be suitable for highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning between a stationary phase and a mobile gas phase with mass-based detection.Identification of volatile impurities, confirmation of molecular weight.High sensitivity for volatile and semi-volatile compounds, provides structural information from mass spectra.[7][8]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification and quantification of impurities.Provides detailed structural information for both the main component and impurities.[9][10]Lower sensitivity compared to chromatographic methods for trace impurities.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation and structural elucidation through fragmentation patterns.High sensitivity and provides molecular weight information.May not distinguish between isomers without chromatographic separation.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups.Rapid and non-destructive.Provides limited information on overall purity and complex mixtures.
Causality Behind Experimental Choices
  • HPLC-UV is the workhorse for purity assessment due to its robustness and ability to separate a wide range of potential impurities commonly found in the synthesis of quinoline derivatives.[5]

  • GC-MS is crucial for detecting and identifying residual solvents and other volatile impurities that may not be detected by HPLC.[11]

  • NMR provides the definitive structural confirmation of the main component and can be used for quantitative purposes (qNMR) without the need for a specific reference standard for each impurity.[9]

  • Mass Spectrometry , often coupled with a chromatographic technique (LC-MS or GC-MS), is invaluable for the identification of unknown impurities by providing molecular weight and fragmentation information.[12]

  • FTIR serves as a rapid identity check, confirming the presence of key functional groups.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical experiments.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is designed for the quantitative determination of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on the quinoline chromophore)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the in-house reference standard of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration and, subsequently, the purity of the test sample. Impurities can be quantified based on their peak area relative to the main peak (area percent method), assuming a similar response factor, or by using a specific reference standard for the impurity if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification of volatile and semi-volatile impurities.

GC-MS Workflow A Sample Preparation (Dissolve in appropriate solvent, e.g., Dichloromethane) B Injection into GC (Split/Splitless Inlet) A->B C Separation in GC Column (e.g., DB-5ms) B->C D Ionization (Electron Ionization - EI) C->D E Mass Analysis (Quadrupole Analyzer) D->E F Detection and Data Acquisition E->F G Data Analysis (Chromatogram and Mass Spectra) F->G

Caption: General workflow for GC-MS analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, DB-5ms or equivalent)

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Interpretation: Identify the main peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should exhibit a molecular ion peak and characteristic isotopic patterns for chlorine.[13] Identify impurities by comparing their mass spectra with a library database.

¹H and ¹³C NMR Spectroscopy for Structural Confirmation

NMR is the most powerful technique for the unambiguous structural elucidation of the reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal reference

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum to confirm the structure of this compound. The spectra should be consistent with the expected structure and free from significant impurity signals.[9][14]

Conclusion

The quality control of this compound is a critical aspect of ensuring the quality and safety of downstream pharmaceutical products. In the absence of official pharmacopeial monographs, a robust, multi-faceted analytical approach is essential. By establishing a well-characterized in-house reference standard and employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently assess the purity and impurity profile of this key intermediate. The comparative analysis and detailed protocols provided in this guide offer a solid foundation for implementing such a quality control strategy, ultimately contributing to the development of safer and more effective medicines.

References

  • HPC Standards. (n.d.). High-Purity Quinoline Reference Materials for Accurate Analysis.
  • AccuStandard. (n.d.). CAS No. 91-22-5 - Quinoline.
  • Sigma-Aldrich. (n.d.). 6-Chloro-2-methylquinoline 97%. Retrieved from Sigma-Aldrich website.

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Retrieved from BenchChem website.[9]

  • European Journal of Organic Chemistry. (2008). Supporting Information. Wiley-VCH.[15]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC website.[14]

  • Mitra, A., et al. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • PMC. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from PMC website.[5]

  • OpenAIRE. (n.d.). Determination of quinolones and fluoroquinolones in hospital sewage water by off‐line and on‐line solid‐phase extraction procedures coupled to HPLC‐UV. Retrieved from OpenAIRE website.[6]

  • Devarajegowda, H. C., et al. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PMC.[16]

  • Atlantis Press. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from Atlantis Press website.[7]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.[10]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.[17]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from Shimadzu website.[8]

  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.[11]

  • Sigma-Aldrich. (n.d.). 6-(Chloromethyl)quinoline. Retrieved from Sigma-Aldrich website.[18]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from SciSpace website.[3]

  • BenchChem. (2025). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. Retrieved from BenchChem website.[19]

  • Folia Medica. (2018). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation.[20]

  • Semantic Scholar. (2010). Recent trends in the impurity profile of pharmaceuticals.[12]

  • BenchChem. (2025). Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide. Retrieved from BenchChem website.[13]

  • Thermo Fisher Scientific. (n.d.). 2-(Chloromethyl)quinoline hydrochloride, 97%. Retrieved from Thermo Fisher Scientific website.[21]

  • Fisher Scientific. (n.d.). 2-(Chloromethyl)quinoline hydrochloride, 97%. Retrieved from Fisher Scientific website.[22]

Sources

Elemental Analysis for the Confirmation of 6-Chloro-2-(chloromethyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor. In this guide, we provide a comprehensive overview of the elemental analysis of 6-Chloro-2-(chloromethyl)quinoline, a halogenated heterocyclic compound of interest in medicinal chemistry. We will compare theoretical and expected experimental data, detail a robust analytical protocol, and discuss the critical considerations for analyzing such chlorinated species to ensure data integrity.

Theoretical vs. Experimental Data: Establishing a Baseline for Purity

Elemental analysis provides a fundamental measure of a compound's purity by comparing its experimentally determined elemental composition (by mass percentage) with the theoretical values derived from its molecular formula. For this compound, the molecular formula is C₁₀H₇Cl₂N.

Theoretical Composition:

The theoretical elemental percentages are calculated based on the molecular weight of the compound and the atomic weights of its constituent elements.

  • Molecular Formula: C₁₀H₇Cl₂N

  • Molecular Weight: 212.08 g/mol

  • Theoretical Carbon (C): 56.64%

  • Theoretical Hydrogen (H): 3.33%

  • Theoretical Nitrogen (N): 6.61%

  • Theoretical Chlorine (Cl): 33.44%

Table 1: Comparison of Theoretical and Expected Experimental Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Expected Experimental Range (%)Potential Reasons for Deviation
Carbon (C)56.6456.34 - 56.94Incomplete combustion, presence of solvent residue
Hydrogen (H)3.333.23 - 3.43Hygroscopic nature of the sample, presence of water
Nitrogen (N)6.616.51 - 6.71Incomplete combustion, formation of nitrogen oxides
Chlorine (Cl)33.44Not directly measured by CHN analysisRequires separate analytical techniques like titration or ion chromatography

It is crucial to note that standard CHN combustion analysis does not directly quantify halogens. The presence of chlorine is inferred, and its successful removal is essential for accurate C, H, and N values. The acceptable experimental range for C, H, and N is typically within ±0.3% of the theoretical value, which is a widely accepted criterion for purity in academic and industrial settings.

The Challenge of Halogenated Heterocycles in Elemental Analysis

The presence of both a heterocyclic nitrogen atom and chlorine atoms in this compound presents specific challenges for traditional combustion analysis. Heterocyclic nitrogen can be difficult to combust completely, potentially leading to lower-than-expected nitrogen values.[1] More significantly, the chlorine released during combustion is highly reactive and can interfere with the accurate measurement of other elements if not effectively "scrubbed" or removed from the gas stream before detection.[1]

Modern elemental analyzers are equipped to handle such compounds by incorporating specialized reagents in the combustion and reduction tubes. For halogenated compounds, reagents such as silver tungstate on magnesium oxide and silver vanadate are employed to effectively capture chlorine, preventing the formation of interfering species.[1]

Experimental Protocol for Elemental Analysis

The following protocol outlines a standard procedure for the elemental analysis of this compound using a modern CHN elemental analyzer.

Instrumentation:

  • A CHN elemental analyzer (e.g., PerkinElmer 2400 CHN Elemental Analyzer or similar) equipped with appropriate scrubbers for halogens.[1]

Sample Preparation:

  • Ensure the sample is homogenous and has been properly dried to remove any residual solvents or water. A common method is drying under a high vacuum for several hours.

  • Accurately weigh approximately 1-3 mg of the sample into a tin capsule.

  • Seal the tin capsule securely to ensure no sample is lost and to facilitate complete combustion.

Analysis Workflow:

Caption: Workflow for the elemental analysis of this compound.

Instrument Parameters (Example):

  • Combustion Furnace Temperature: ~950-1000 °C

  • Reduction Furnace Temperature: ~650 °C

  • Helium Carrier Gas Flow Rate: ~100-150 mL/min

  • Oxygen Injection Time: ~5 seconds

Data Interpretation:

The instrument's software will calculate the percentage of C, H, and N based on the detected amounts of CO₂, H₂O, and N₂. Compare these experimental values to the theoretical percentages to assess the purity of the compound.

Comparative Analysis with Alternative Compounds

The elemental composition of this compound can be compared with other structurally related compounds to highlight the impact of substituent changes on the expected elemental percentages.

Table 2: Elemental Composition of Related Quinolines

CompoundMolecular Formula%C (Theoretical)%H (Theoretical)%N (Theoretical)%Cl (Theoretical)
This compound C₁₀H₇Cl₂N 56.64 3.33 6.61 33.44
6-Chloro-2-methylquinolineC₁₀H₈ClN67.624.547.8819.96
2-(Chloromethyl)quinolineC₁₀H₈ClN[2]67.624.547.8819.96
QuinolineC₉H₇N83.695.4610.840.00

This comparison demonstrates how the addition of chloro and chloromethyl groups significantly alters the elemental composition, particularly increasing the chlorine content and decreasing the relative percentages of carbon, hydrogen, and nitrogen.

Conclusion

The elemental analysis of this compound is a critical step in its structural verification and purity assessment. By understanding the theoretical elemental composition and the specific challenges posed by its halogenated and heterocyclic nature, researchers can implement robust analytical protocols to obtain accurate and reliable data. The close agreement between experimental and theoretical values for carbon, hydrogen, and nitrogen, within an acceptable tolerance of ±0.3%, provides strong evidence for the successful synthesis and purification of the target compound.

References

  • PubChem. 2-(Chloromethyl)quinoline. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Kinetic Profiles of Quinoline Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the kinetic behavior of pharmacologically active compounds is paramount. The rate at which a drug interacts with its target, its stability, and its potential for off-target reactions are critical determinants of its efficacy and safety profile. This guide provides an in-depth comparative analysis of the kinetics of quinoline-based alkylating agents, a class of compounds with significant therapeutic potential, particularly in oncology.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] When functionalized with an alkylating moiety, such as a nitrogen mustard or a cyclopropylpyrroloindole (CPI) group characteristic of duocarmycins, these agents become potent DNA-damaging agents.[2][3] Their mechanism of action typically involves the formation of a covalent bond with nucleophilic sites on DNA, leading to strand breaks, cross-linking, and ultimately, cell death.[4][5] The kinetics of this alkylation process are a key differentiator between various quinoline-based agents and a crucial factor in their therapeutic window.

This guide will delve into the structure-activity relationships that govern the kinetic profiles of these agents, present comparative kinetic data, and provide detailed experimental protocols for their evaluation.

Comparative Kinetic Data of Quinoline Alkylating Agents

The kinetic profile of a quinoline alkylating agent is influenced by several factors, including the nature of the alkylating group, the linker connecting it to the quinoline core, and substituents on the quinoline ring itself. These structural modifications can dramatically alter the agent's reactivity and selectivity. Below is a summary of key kinetic parameters for representative quinoline alkylating agents.

Compound ClassRepresentative AgentKey Kinetic Parameter(s)Method of DeterminationReference(s)
Anilinoquinolinium Aniline Mustards Ar-X-pC6H4-N(CH2CH2Cl)2 (where Ar is 4-anilinoquinolinium and X = O, CH2, CONH, CO)Rate of hydrolysis (water and imidazole buffer at 37°C), Equilibrium binding constants to nucleic acidsSpectrophotometry[6]
Phenyl N-mustard-Quinoline Conjugates N-{4-[Bis(2-chloroethyl)amino]phenyl}-N'-(2-methyl-4-quinolinyl)ureaLong half-life in rat plasmaNot specified in abstract[7]
Duocarmycin Analogues (+)-CBI-TMIIC50 = 30 pM (L1210 cell line)Cell viability assay[2]
Duocarmycin Analogues N-Boc-MeCTIIC50 = 30 nMCell viability assay[8]
Duocarmycin Analogues N-Boc-iso-MeCTIIC50 = 25 nMCell viability assay[8]
Duocarmycin Analogues N-Boc-MeCPIIC50 = 330 nMCell viability assay[8]
Duocarmycin Analogues Duocarmycin SA (DSA)IC50 = 0.00069 nM (HeLa S3 cells)Cell viability assay[3]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and are an indirect measure of the compound's overall effectiveness, which is a function of its uptake, metabolism, and intrinsic alkylating activity. Direct kinetic constants like second-order rate constants (k2) provide a more direct measure of the alkylation rate.

Causality Behind Experimental Choices in Kinetic Analysis

The choice of experimental methodology is critical for accurately characterizing the kinetics of quinoline alkylating agents. Here, we discuss the rationale behind common experimental approaches.

Stopped-Flow Spectroscopy: This technique is indispensable for studying rapid reactions that occur on the millisecond timescale.[9][10][11] For DNA alkylating agents, the initial binding events and conformational changes upon interaction with DNA are often too fast to be monitored by conventional methods.[12][13] Stopped-flow allows for the rapid mixing of the agent and DNA, with the subsequent changes in absorbance or fluorescence monitored in real-time.[11] This provides invaluable information on the pre-steady-state kinetics, including the formation of intermediates and the rates of individual steps in the reaction pathway.[10]

HPLC and Mass Spectrometry (HPLC/MS/MS): To understand the outcome of the alkylation reaction, it is essential to identify and quantify the resulting DNA adducts.[14][15][16][17] HPLC coupled with tandem mass spectrometry is a powerful tool for this purpose.[15][16][17] Following incubation of the alkylating agent with DNA, the DNA is enzymatically digested into individual nucleosides. HPLC separates these nucleosides, and MS/MS provides structural information and sensitive quantification of the adducted species.[15][16] This method allows for the determination of the site of alkylation on the DNA bases and the overall efficiency of adduct formation.

Cell-Based Assays (e.g., MTT, CCK8): While not direct measures of alkylation kinetics, cell viability assays are crucial for assessing the biological consequences of DNA damage.[18][19] These assays quantify the cytotoxic effect of the alkylating agent on cancer cell lines. The resulting IC50 values are a composite measure of the drug's ability to enter the cell, reach its target, alkylate DNA, and induce cell death. When comparing a series of analogues, differences in IC50 values can often be correlated with their relative alkylation kinetics.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the kinetic analysis of quinoline alkylating agents.

Protocol 1: Determination of Second-Order Rate Constant for DNA Alkylation using Stopped-Flow Spectroscopy

Objective: To measure the rate of the initial interaction between a quinoline alkylating agent and DNA.

Materials:

  • Stopped-flow spectrophotometer/spectrofluorometer

  • Quinoline alkylating agent stock solution (in a suitable solvent like DMSO)

  • Calf thymus DNA solution in reaction buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.4)

  • Reaction buffer

Procedure:

  • Preparation of Solutions: Prepare a series of concentrations of the quinoline alkylating agent and DNA in the reaction buffer. The final concentrations after mixing should be in a range that allows for the observation of a pseudo-first-order reaction (i.e., [DNA] >> [Agent]).

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C). Set the excitation and emission wavelengths if monitoring fluorescence changes, or the specific wavelength for absorbance changes.

  • Data Acquisition:

    • Load one syringe with the quinoline alkylating agent solution and the other with the DNA solution.

    • Initiate the rapid mixing. The instrument will automatically record the change in signal (absorbance or fluorescence) over time.

    • Collect data for a sufficient duration to observe the completion of the initial reaction phase.

    • Repeat the experiment with different concentrations of DNA.

  • Data Analysis:

    • Fit the kinetic traces to a single or double exponential function to obtain the observed rate constant (k_obs) for each DNA concentration.

    • Plot k_obs versus the DNA concentration.

    • The slope of this linear plot represents the second-order rate constant (k2) for the alkylation reaction.[20]

Protocol 2: Analysis of DNA Adducts by HPLC/MS/MS

Objective: To identify and quantify the specific DNA adducts formed by a quinoline alkylating agent.

Materials:

  • Quinoline alkylating agent

  • Calf thymus DNA

  • Reaction buffer (as in Protocol 1)

  • Enzymatic digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • HPLC system with a C18 reverse-phase column

  • Tandem mass spectrometer (e.g., triple quadrupole or ion trap)

  • Solvents for HPLC (e.g., acetonitrile, water with formic acid)

Procedure:

  • In Vitro DNA Alkylation:

    • Incubate the quinoline alkylating agent with calf thymus DNA in the reaction buffer at 37°C for a defined period (e.g., 24 hours).

    • Include a control reaction with DNA and the vehicle solvent (e.g., DMSO) but no alkylating agent.

    • Precipitate the DNA using cold ethanol to remove the unreacted drug.

  • Enzymatic Digestion:

    • Resuspend the DNA pellet in a suitable buffer.

    • Add the enzymatic digestion cocktail and incubate at 37°C until the DNA is completely hydrolyzed to nucleosides.

  • HPLC/MS/MS Analysis:

    • Inject the digested sample onto the HPLC system.

    • Use a gradient elution method to separate the nucleosides.

    • The mass spectrometer should be operated in a mode to detect the expected masses of the adducted nucleosides (e.g., selected reaction monitoring, SRM).[16]

    • Fragment the parent ions of the suspected adducts to obtain characteristic product ion spectra for structural confirmation.

  • Quantification:

    • If available, use synthetic standards of the specific DNA adducts to create a calibration curve for accurate quantification.

    • Alternatively, relative quantification can be performed by comparing the peak areas of the adducts to that of an unmodified nucleoside.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of DNA alkylation and the experimental workflow for kinetic analysis.

DNA_Alkylation_Mechanism cluster_agent Quinoline Alkylating Agent cluster_dna DNA Target Agent Quinoline-Linker-Alkylating_Group Activated_Agent Electrophilic Intermediate (e.g., Aziridinium ion) Agent->Activated_Agent Activation Nucleophilic_Site Nucleophilic Site on DNA (e.g., N7 of Guanine) Activated_Agent->Nucleophilic_Site Nucleophilic Attack (Alkylation) DNA DNA Double Helix DNA_Adduct Covalent DNA Adduct Nucleophilic_Site->DNA_Adduct Forms Biological_Consequences DNA Damage Replication Block Apoptosis DNA_Adduct->Biological_Consequences Leads to

Caption: General mechanism of DNA alkylation by a quinoline-based agent.

Kinetic_Analysis_Workflow Start Start: Select Quinoline Alkylating Agent Stopped_Flow Protocol 1: Stopped-Flow Spectroscopy (Measure initial reaction rate) Start->Stopped_Flow HPLC_MS Protocol 2: HPLC/MS/MS Analysis (Identify and quantify DNA adducts) Start->HPLC_MS Cell_Assay Cell-Based Viability Assay (Determine IC50 values) Start->Cell_Assay Data_Analysis Data Analysis and Interpretation Stopped_Flow->Data_Analysis HPLC_MS->Data_Analysis Cell_Assay->Data_Analysis Conclusion Comparative Kinetic Profile Data_Analysis->Conclusion

Caption: Experimental workflow for the kinetic analysis of quinoline alkylating agents.

Conclusion

The kinetic analysis of quinoline alkylating agents is a multifaceted process that provides critical insights into their mechanism of action and therapeutic potential. By employing a combination of rapid kinetic techniques, sophisticated analytical methods for adduct characterization, and cell-based assays, researchers can build a comprehensive understanding of how structural modifications impact the reactivity and biological activity of these potent compounds. The data and protocols presented in this guide serve as a valuable resource for scientists and drug development professionals working to advance this promising class of therapeutic agents.

References

  • Skipper, P. L., Trudel, L. J., Kensler, T. W., Groopman, J. D., & Turesky, R. J. (1996). 32-P-HPLC analysis of DNA adducts formed in vitro and in vivo by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, utilizing an improved adduct enrichment procedure. Chemical Research in Toxicology, 9(6), 1050–1056. [Link]

  • Gourdie, T. A., Valu, K. K., Gravatt, G. L., & Baguley, B. C. (1990). Alkylation of nucleic acids by DNA-targeted 4-anilinoquinolinium aniline mustards: kinetic studies. Journal of the National Cancer Institute, 82(24), 1921–1924. [Link]

  • Perrin, D. M. (2021). 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs. JACS Au, 1(10), 1546-1563. [Link]

  • Kakadiya, R., Dong, H., Lee, C. P., An, H., & Lee, T. C. (2010). Potent DNA-directed alkylating agents: Synthesis and biological activity of phenyl N-mustard-quinoline conjugates having a urea or hydrazinecarboxamide linker. Bioorganic & Medicinal Chemistry, 18(6), 2123-2133. [Link]

  • Wakelin, L. P., & Waring, M. J. (1976). Stopped-flow kinetic studies on the interaction between echinomycin and DNA. European Journal of Biochemistry, 65(2), 529-537. [Link]

  • Glover, W. G., & Vouros, P. (2002). Analysis and quantification of DNA adducts of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in liver of rats by liquid chromatography/electrospray tandem mass spectrometry. Chemical Research in Toxicology, 15(4), 543-551. [Link]

  • Al-Mugren, K. S., Al-Otaibi, B., & Al-Zahrani, A. A. (2024). A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs. Pharmaceuticals, 17(10), 1256. [Link]

  • Boger, D. L., & Johnson, D. S. (1996). Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065. Bioorganic & Medicinal Chemistry, 4(6), 891-903. [Link]

  • Glover, W. G., & Vouros, P. (1999). and in vivo-formed DNA adducts of 2-amino-3-methylimidazo[4,5-f]quinoline by capillary liquid chromatography/microelectrospray mass spectrometry. Chemical Research in Toxicology, 12(10), 918-926. [Link]

  • Tietze, L. F., Major, F., & Schuberth, I. (2009). Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065. Molecules, 14(12), 5073-5087. [Link]

  • Tietze, L. F., et al. (2019). Bifunctional Duocarmycin Analogues as Inhibitors of Protein Tyrosine Kinases. Journal of Natural Products, 82(1), 16-26. [Link]

  • ResearchGate. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. [Link]

  • Science.gov. (n.d.). stopped-flow kinetic analysis: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). Correlations of the second-order rate constants log k 2 with the E... [Link]

  • Turesky, R. J., et al. (2003). Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes. Toxicology, 192(1), 1-15. [Link]

  • Bentham Science Publisher. (2014). Two Identical Twin Nitrogen Mustard Agents that Express Rapid Alkylation Activity at Physiological pH 7.4 and 37°C. [Link]

  • Shiri, M., et al. (2016). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research, 2(2), 113-119. [Link]

  • Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 130(49), 16508–16509. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 14, 32449-32464. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]

  • ResearchGate. (2014). Two Identical Twin Nitrogen Mustard Agents that Express Rapid Alkylation Activity at Physiological pH 7.4 and 37C. [Link]

  • ResearchGate. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. [Link]

  • Datta, J., et al. (2009). A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation. Cancer Research, 69(10), 4277-4285. [Link]

  • LibreTexts. (2023). 14.6: Second-Order Reactions. Chemistry LibreTexts. [Link]

  • eScholarship.org. (n.d.). DNA Damage: Alkylation. [Link]

  • Kumar, S., & Van der Eycken, E. V. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2737–2742. [Link]

  • Chowdhury, G., et al. (2023). DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS 4 ” Core. Molecules, 28(7), 3009. [Link]

  • Sreedhar, C., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based Hybrid Molecules as Antitumor Agents. Journal of Pharmaceutical Sciences & Research, 15(5), 1080-1085. [Link]

  • Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. [Link]

  • Rilova, E., et al. (2014). New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors. Journal of Biological Chemistry, 289(50), 34645-34655. [Link]

  • Oncohema Key. (2017). Alkylating agents and platinum antitumor compounds. [Link]

  • ResearchGate. (n.d.). Alkylation of quinoline derivatives. [Link]

  • Sharma, P. C., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Saudi Chemical Society, 20(Suppl 1), S253-S275. [Link]

  • Antony, E., & Hingorani, M. M. (2010). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. *Journal of Visualized Experiments, (37), 1832. [Link]

  • Satheesh, R., et al. (2025). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 64B, 1-1. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 6-Chloro-2-(chloromethyl)quinoline and its associated waste streams. As a chlorinated heterocyclic compound, this substance requires rigorous handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Core Principles and Hazard Assessment

Treating all waste containing this compound as hazardous waste is the foundational principle of its management. This "cradle-to-grave" approach holds the generator responsible for the waste from its creation to its final, verified disposal, ensuring the highest level of safety and regulatory compliance.[1]

1.1. Inherent Hazards

This compound presents multiple health hazards that dictate the stringent handling procedures outlined in this guide. It is crucial to understand these risks before any handling or disposal activities commence.

  • Skin and Eye Irritation: The compound is classified as a skin irritant and causes serious eye irritation.[2][3] Direct contact can lead to inflammation and discomfort.

  • Respiratory Irritation: Inhalation of the dust or fumes may cause respiratory irritation.[2][3] All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Potential for Allergic Reaction: Some sources indicate it may cause an allergic skin reaction.[4]

  • Toxicity: While specific data for this compound is limited, the parent compound, quinoline, is known to be toxic if swallowed and harmful in contact with skin.[5][6] Given the chlorinated nature of this derivative, it must be handled as a toxic substance.

Table 1: Key Properties and Hazards of 2-(Chloromethyl)quinoline Hydrochloride (CAS 3747-74-8)

Property Value / Classification Source
Physical State Powder Solid [2]
Appearance Light cream [2]
Odor Odorless [2]
GHS Hazard Class Acute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Irritation (Category 2), Skin Sensitization (Category 1), Specific target organ toxicity - single exposure (Category 3, Respiratory system) [4][7]
Signal Word Warning / Danger [2][4]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319/H318: Causes serious eye irritation/damage. H335: May cause respiratory irritation. [2][4][7]
Incompatible Materials Strong oxidizing agents, Strong bases [3]

| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. |[2][8] |

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, ensure the following safety measures are in place.

2.1. Mandatory Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. Based on the known hazards, the following are required:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.[1] Contaminated gloves should be disposed of as solid hazardous waste.

  • Body Protection: A laboratory coat is mandatory. For handling larger quantities or in situations with a high risk of splashing, a chemical-resistant apron should also be worn.[1]

  • Respiratory Protection: All handling of the solid compound and its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[1][4] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH/MSHA-approved respirator must be used.[1]

2.2. Emergency Preparedness

Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1][3] All personnel must be aware of their location and trained in their use.

Step-by-Step Disposal and Decontamination Protocol

The following sections provide a systematic workflow for managing waste from the moment of generation to final disposal. The process begins with proper identification and segregation.

3.1. Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[1]

  • Step 1: Identify all waste streams containing this compound. This includes unreacted material, contaminated solutions, and solid waste.

  • Step 2: Segregate waste into distinct categories:

    • Solid Waste: Contaminated PPE (gloves, weigh boats), paper towels, and absorbent materials used for spills.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.

  • Step 3: Crucially, keep this halogenated organic waste separate from non-halogenated waste streams. Do not mix it with other incompatible chemicals, particularly strong oxidizing agents or bases.[3]

DisposalWorkflow A Waste Generated B Segregate Waste (Solid vs. Liquid, Halogenated) A->B C Select & Inspect Compatible Container (HDPE, Glass) B->C D Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards C->D E Store in Designated Satellite Area D->E F Contact EHS for Waste Pickup E->F G Handover to EHS for Incineration F->G

Caption: Step-by-step laboratory waste disposal workflow.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and correct action is critical.

4.1. Spill Cleanup

  • Small Spills:

    • Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat). [1] 2. Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.

    • Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal. [2][9][10] 4. Decontaminate the spill area (see Section 5).

  • Large Spills:

    • Evacuate the immediate area and alert colleagues.

    • Secure the area to prevent entry.

    • Contact your institution's emergency response team or EHS department immediately. [1] 4.2. Exposure Response

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7]* Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. [7]If skin irritation occurs or persists, get medical advice. * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. [7]* Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell. [7]

Equipment and Area Decontamination

All non-disposable items that come into contact with this compound must be thoroughly decontaminated.

  • Step 1: Gross contamination should be removed first. Rinse glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) into a designated halogenated liquid waste container.

  • Step 2: Wash the items with soap and warm water. A standard laboratory detergent is sufficient.

  • Step 3: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Step 4: For work surfaces like fume hood bases and benchtops, wipe down with a 70% ethanol solution or a suitable laboratory disinfectant after all work is complete. [11]Dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste. [1]

References

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • Cleaning and decontamination. University of Queensland. [Link]

  • Quinoline for Synthesis Material Safety Data Sheet. Techno PharmChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.